6-fluoro-4-iodopyridin-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-4-iodopyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FINO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJNMERQFYKTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 6-Fluoro-4-iodopyridin-3-ol (CAS 1034467-29-2)
[1]
PART 1: EXECUTIVE SUMMARY & STRATEGIC UTILITY
6-Fluoro-4-iodopyridin-3-ol (CAS 1034467-29-2) is a highly functionalized pyridine scaffold characterized by three orthogonal reactive handles: a nucleophilic hydroxyl group at C3, an electrophilic iodine at C4, and a metabolic blocking fluorine atom at C6.
In the context of modern drug discovery, this compound serves as a critical intermediate for Fragment-Based Drug Design (FBDD) , particularly in the development of kinase inhibitors (e.g., IDH1/2, c-Met) and allosteric modulators. Its substitution pattern allows for the rapid construction of fused bicyclic systems (such as furopyridines or oxazolopyridines) or the precise decoration of the pyridine core to probe Structure-Activity Relationships (SAR).
Key Technical Specifications
| Property | Specification |
| CAS Number | 1034467-29-2 |
| IUPAC Name | 6-fluoro-4-iodopyridin-3-ol |
| Molecular Formula | C₅H₃FINO |
| Molecular Weight | 238.99 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~6.5 (OH group, acidic due to F and I induction) |
PART 2: SYNTHETIC ARCHITECTURE & MANUFACTURING
The synthesis of CAS 1034467-29-2 requires overcoming regioselectivity challenges inherent to the pyridine ring. The hydroxyl group at C3 strongly activates the ortho-positions (C2 and C4), while the fluorine at C6 exerts an inductive withdrawing effect.
Method A: Direct Electrophilic Iodination (Scalable)
This route utilizes the strong ortho-directing effect of the hydroxyl group. While cost-effective, it requires rigorous purification to separate the C2-iodo isomer.
-
Reagents: Iodine (
), Sodium Carbonate ( ), Water/Methanol solvent system. -
Mechanism: Formation of the phenolate (pyridinate) anion activates the ring. The iodine electrophile attacks C4.
-
Note: C2 attack is sterically hindered if the nitrogen lone pair is complexed, but C2-iodination is a common impurity.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient) is required to isolate the 4-iodo isomer from the 2-iodo byproduct.
Method B: Directed Ortho-Metalation (DoM) (High Precision)
For high-purity applications, a directed lithiation strategy is preferred to ensure exclusive C4 functionalization.
-
Protection: Convert 6-fluoropyridin-3-ol to a carbamate (e.g., O-C(O)NEt
) or MOM-ether. -
Lithiation: Treat with LDA (Lithium Diisopropylamide) at -78°C in THF. The Directing Group (DG) at C3 directs lithiation to C4.
-
Why C4 over C2? The bulky protecting group and the chelation effect often favor C4, especially if C2 is blocked or less accessible.
-
-
Quench: Add Iodine (
) or NIS. -
Deprotection: Acidic hydrolysis to restore the free hydroxyl.
PART 3: REACTIVITY MAP & EXPERIMENTAL PROTOCOLS
The power of this scaffold lies in its Orthogonal Reactivity . The three functional groups can be engaged sequentially without cross-interference.
Visualization: Chemoselectivity Workflow
Figure 1: Orthogonal reactivity map showing the three distinct chemical handles. The C4-Iodine is the primary site for scaffold extension, while the C3-OH allows for diversity or cyclization.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling
Objective: To install an aryl or heteroaryl group at the C4 position while preserving the C6-fluorine.
Reagents:
-
Substrate: 6-Fluoro-4-iodopyridin-3-ol (1.0 eq)[1]
-
Boronic Acid:
(1.2 eq) -
Catalyst:
(5 mol%) -
Base:
(2.0 M aq, 3.0 eq) -
Solvent: 1,4-Dioxane[3]
-
Temperature: 80-90°C
Step-by-Step:
-
Setup: In a nitrogen-purged reaction vial, combine the substrate, boronic acid, and catalyst.
-
Solvation: Add degassed 1,4-dioxane and aqueous base.
-
Reaction: Seal and heat to 85°C for 4–12 hours. Monitor by LC-MS (Target mass will be
). -
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.[4] -
Critical Note: The free hydroxyl group can sometimes poison Pd catalysts. If yields are low, protect the OH as a methyl ether or MOM ether prior to coupling [1].
Protocol 2: C3-O-Alkylation (Ether Synthesis)
Objective: Functionalization of the hydroxyl group to tune solubility or create a cyclization precursor.
Reagents:
-
Substrate: 6-Fluoro-4-iodopyridin-3-ol (1.0 eq)[1]
-
Alkyl Halide:
or (1.2 eq) -
Base:
(1.5 eq) or (1.1 eq) -
Solvent: DMF or DMSO
Step-by-Step:
-
Deprotonation: Dissolve substrate in dry DMF. Add base at 0°C. Stir for 15 min to form the pyridinate anion.
-
Addition: Add the alkyl halide dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: The fluorine at C6 activates the ring, making the OH more acidic (
) than a standard phenol, facilitating this reaction under mild conditions.
PART 4: HANDLING & SAFETY (SDS SUMMARY)
Hazard Statements (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage & Stability:
-
Light Sensitivity: Iodinated pyridines are light-sensitive. Store in amber vials or wrapped in foil.
-
Temperature: Refrigerate (2–8°C) for long-term storage to prevent de-iodination or oxidation.
-
Incompatibility: Avoid strong oxidizing agents.
PART 5: REFERENCES
-
Suzuki-Miyaura Coupling of Halopyridines:
-
Source: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
-
Relevance: Foundational text for the C4-coupling protocol.
-
-
Synthesis of Fluorinated Pyridines:
-
Source: Schlosser, M. et al. "Site-Selective functionalization of halopyridines via halogen-metal exchange." European Journal of Organic Chemistry, 2002.
-
Relevance: Describes the principles of Directed Ortho-Metalation (DoM) applicable to the synthesis of the 3-ol-4-iodo pattern.
-
-
Medicinal Chemistry of Pyridinols:
-
Source: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.
-
Relevance: Explains the metabolic stability conferred by the C6-Fluorine substituent.
-
-
PubChem Compound Summary: 6-Fluoro-4-iodopyridin-3-ol:
-
Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44544766.
-
Relevance: Verification of CAS, physical properties, and safety data.
-
In-Depth Technical Guide: Physical, Chemical, and Synthetic Properties of 6-Fluoro-4-iodopyridin-3-ol
Executive Summary & Core Identity
In modern medicinal chemistry and agrochemical development, highly functionalized pyridines serve as indispensable building blocks. 6-Fluoro-4-iodopyridin-3-ol (CAS: 1034467-29-2) represents a premium class of these scaffolds, characterized by a unique tri-substitution pattern that offers orthogonal reactivity.
The strategic placement of a fluorine atom, an iodine atom, and a hydroxyl group on the pyridine ring creates a highly programmable intermediate. The iodine acts as a prime site for transition-metal-catalyzed cross-coupling, the hydroxyl group serves as a directing group and hydrogen-bond donor, and the fluorine atom modulates the electronic properties of the ring while providing a handle for nucleophilic aromatic substitution (S_NAr). This guide provides an authoritative breakdown of its physicochemical properties, synthetic methodologies, and applications in drug discovery.
Physicochemical Properties
Understanding the baseline physical and chemical properties of 6-fluoro-4-iodopyridin-3-ol is critical for reaction design, purification, and storage. The quantitative data is summarized in the table below:
| Property | Value / Description |
| IUPAC Name | 6-Fluoro-4-iodopyridin-3-ol |
| CAS Registry Number | 1034467-29-2 |
| Molecular Formula | C₅H₃FINO |
| Molar Mass | 238.99 g/mol |
| InChI Key | DVJNMERQFYKTEG-UHFFFAOYSA-N |
| Physical Form | Solid |
| Purity | ≥95% (Typically 95-96%) |
| Storage Conditions | 2-8 °C, protect from light, store under inert atmosphere |
Chemical Reactivity & Mechanistic Insights
The true value of 6-fluoro-4-iodopyridin-3-ol lies in the causality of its substitution pattern. Each functional group dictates a specific, predictable chemical behavior:
-
C4-Iodo (The Cross-Coupling Hub): The carbon-iodine bond is the weakest bond on the aromatic ring, making it highly susceptible to oxidative addition by Palladium(0) or Copper(I) catalysts. This allows for rapid diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.
-
C6-Fluoro (The Electronic Modulator): Fluorine is highly electronegative. Its presence at the C6 position withdraws electron density from the pyridine ring via inductive effects, lowering the LUMO (Lowest Unoccupied Molecular Orbital). This activates the C6 position for S_NAr reactions with amines or alkoxides. Furthermore, in biological systems, the C-F bond enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that site.
-
C3-Hydroxyl (The Anchoring Group): The -OH group acts as a strong hydrogen bond donor. Synthetically, it can be easily deprotonated by mild bases (e.g., K₂CO₃) to act as an oxygen nucleophile for etherification, or converted into a triflate to serve as a secondary cross-coupling site.
Synthetic pathway and downstream reactivity of 6-fluoro-4-iodopyridin-3-ol.
Synthetic Methodologies: MOM Deprotection Protocol
The most efficient and scalable route to synthesize 6-fluoro-4-iodopyridin-3-ol is via the acidic deprotection of its methoxymethyl (MOM) ether precursor, 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine (CAS: 1034467-27-0)[1].
Self-Validating Experimental Protocol
Scale: 13.78 mmol Expected Yield: ~97%
Step 1: Reaction Setup
-
Charge a round-bottom flask with 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine (3.9 g, 13.78 mmol)[1].
-
Add 20 mL of Tetrahydrofuran (THF) to the flask.
-
Causality: THF is a polar aprotic solvent that effectively solubilizes the highly functionalized pyridine starting material while remaining fully miscible with the aqueous acid added in the next step, ensuring homogeneous reaction kinetics.
-
Step 2: Acidic Cleavage
-
Slowly add 31 mL of 3 M aqueous HCl (93.01 mmol) to the stirring solution[1].
-
Heat the reaction mixture to 60 °C and stir for 3 hours[1].
-
Causality: The MOM ether is an acetal. The hydronium ions protonate the acetal oxygen, leading to the expulsion of methanol and the formation of an oxocarbenium ion intermediate, which is rapidly hydrolyzed to yield the free hydroxyl group and formaldehyde. Heating to 60 °C provides the activation energy needed to overcome the steric hindrance imposed by the adjacent bulky iodine atom at C4.
-
Step 3: In-Process Validation
-
Monitor the reaction via TLC (Thin-Layer Chromatography) or LC-MS. The disappearance of the less polar MOM-protected starting material and the emergence of a more polar spot (the free hydroxyl product) validates the completion of the deprotection.
Step 4: Workup and Isolation
-
Cool the reaction to room temperature.
-
Carefully neutralize the mixture with saturated aqueous NaHCO₃ to prevent the protonation of the pyridine nitrogen, which would cause the product to remain water-soluble.
-
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure 6-fluoro-4-iodopyridin-3-ol.
Applications in Drug Discovery
The unique orthogonal reactivity of 6-fluoro-4-iodopyridin-3-ol makes it a privileged scaffold in the synthesis of complex Active Pharmaceutical Ingredients (APIs). According to recent patent literature (e.g., US Patent 11,866,414 B2), this compound is utilized as a core intermediate in the synthesis of substituted heterocyclic compounds[2].
Through selective cross-coupling at the iodine position (e.g., introducing cyclopropyl-triazole motifs) and subsequent functionalization, researchers have developed novel therapeutic agents targeting severe conditions such as neurodegenerative diseases, multiple sclerosis, ankylosing spondylitis, and AIDS[2].
Application of 6-fluoro-4-iodopyridin-3-ol in pharmaceutical development.
Safety, Handling, and Storage Protocols
As a halogenated heterocyclic compound, 6-fluoro-4-iodopyridin-3-ol requires strict adherence to laboratory safety protocols. The compound is classified under the Globally Harmonized System (GHS) with the signal word Warning [3].
Hazard Statements:
-
H302: Harmful if swallowed[3].
-
H315: Causes skin irritation[3].
-
H319: Causes serious eye irritation[3].
-
H335: May cause respiratory irritation[3].
Handling Causality: Due to the presence of the carbon-iodine bond, which is sensitive to photo-degradation (homolytic cleavage generating iodine radicals), the compound must be stored at 2-8 °C and rigorously protected from light[3]. An inert atmosphere (Argon or Nitrogen) is recommended during storage to prevent oxidative degradation of the electron-rich hydroxyl-bearing ring system[4].
References
- Google Patents (USPTO).US11866414B2 - Substituted heterocyclic compounds.
Sources
- 1. 1034467-27-0 | 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. US11866414B2 - Substituted heterocyclic compounds - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. 6-Fluoro-4-iodopyridin-3-ol | 1034467-29-2 [sigmaaldrich.com]
6-fluoro-4-iodo-3-pyridinol synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Fluoro-4-iodo-3-pyridinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated and iodinated pyridine scaffolds are of paramount importance in medicinal chemistry and drug development. The unique electronic properties imparted by fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Simultaneously, the iodo group serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. 6-Fluoro-4-iodo-3-pyridinol is a trifunctional heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. The strategic placement of the fluoro, iodo, and hydroxyl groups offers multiple points for diversification, enabling the exploration of a broad chemical space. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway to 6-fluoro-4-iodo-3-pyridinol, drawing upon established methodologies for the functionalization of pyridine rings.
Retrosynthetic Analysis
A logical retrosynthetic analysis of 6-fluoro-4-iodo-3-pyridinol suggests a stepwise introduction of the functional groups onto a pyridine core. The carbon-iodine bond is a prime candidate for disconnection via an electrophilic iodination reaction. This leads to the key intermediate, 6-fluoro-3-pyridinol. Further disconnection of the carbon-fluorine bond points towards a nucleophilic aromatic substitution (SNAr) reaction on a 6-halopyridinol precursor. The hydroxyl group can be introduced early in the synthesis, as it is a strong ortho-, para-director in electrophilic aromatic substitution, which can facilitate the regioselective iodination at the 4-position.
Caption: Retrosynthetic analysis of 6-fluoro-4-iodo-3-pyridinol.
Proposed Synthetic Pathway
The proposed forward synthesis commences with a commercially available 6-halopyridin-3-ol, such as 6-chloropyridin-3-ol. The synthesis involves a four-step sequence: (1) protection of the hydroxyl group, (2) regioselective iodination at the 4-position, (3) nucleophilic aromatic substitution to introduce the fluorine atom, and (4) deprotection of the hydroxyl group to yield the final product.
Caption: Proposed four-step synthesis of 6-fluoro-4-iodo-3-pyridinol.
Step 1: Protection of the Hydroxyl Group
The acidic proton of the hydroxyl group in 6-chloropyridin-3-ol can interfere with subsequent organometallic or basic reagents. Therefore, protection of this functional group is a crucial first step. A common and effective protecting group for phenols is the methoxymethyl (MOM) ether, which is stable under a range of conditions and can be readily cleaved.
Experimental Protocol:
-
To a solution of 6-chloropyridin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Slowly add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the MOM-protected 6-chloro-3-pyridinol.
Step 2: Regioselective Iodination
With the hydroxyl group protected, the subsequent electrophilic iodination is directed to the positions ortho and para to the activating MOM-ether group. The 4-position is sterically more accessible and electronically favored for substitution. A mild and effective iodinating agent for this transformation is N-iodosuccinimide (NIS).
Experimental Protocol:
-
Dissolve the MOM-protected 6-chloro-3-pyridinol (1.0 eq) in anhydrous acetonitrile in a flask protected from light.
-
Add N-iodosuccinimide (NIS) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product, MOM-protected 6-chloro-4-iodo-3-pyridinol, can be purified by column chromatography.
Step 3: Nucleophilic Aromatic Substitution (Fluorination)
The introduction of the fluorine atom at the 6-position is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the iodo group facilitates the displacement of the chloride at the 6-position by a fluoride ion. A common fluoride source for this type of reaction is potassium fluoride (KF) in the presence of a phase-transfer catalyst, such as 18-crown-6, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Experimental Protocol:
-
To a mixture of MOM-protected 6-chloro-4-iodo-3-pyridinol (1.0 eq) and spray-dried potassium fluoride (3.0 eq) in anhydrous DMSO, add 18-crown-6 (0.1 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 18-24 hours under an inert atmosphere.
-
Monitor the progress of the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting MOM-protected 6-fluoro-4-iodo-3-pyridinol by column chromatography.
Step 4: Deprotection of the Hydroxyl Group
The final step is the removal of the MOM protecting group to unveil the desired 6-fluoro-4-iodo-3-pyridinol. This can be achieved under acidic conditions, for example, using hydrochloric acid in an alcohol solvent.
Experimental Protocol:
-
Dissolve the MOM-protected 6-fluoro-4-iodo-3-pyridinol (1.0 eq) in methanol.
-
Add a solution of concentrated hydrochloric acid (e.g., 6 M) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product, 6-fluoro-4-iodo-3-pyridinol, can be purified by recrystallization or column chromatography.
Data Summary
The following table summarizes the key parameters for the proposed synthetic pathway. Yields are estimates based on similar transformations reported in the literature and may require optimization for this specific substrate.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 1 | MOM Protection | MOM-Cl, DIPEA | DCM | 0 to RT | 12-16 | 85-95 |
| 2 | Iodination | NIS | Acetonitrile | RT | 4-6 | 70-85 |
| 3 | Fluorination | KF, 18-crown-6 | DMSO | 120-140 | 18-24 | 50-70 |
| 4 | Deprotection | HCl | Methanol | RT | 2-4 | 90-98 |
Conclusion
This technical guide outlines a robust and logical synthetic route to 6-fluoro-4-iodo-3-pyridinol, a valuable building block for chemical synthesis. The proposed pathway relies on well-established and reliable chemical transformations, offering a high probability of success for researchers in the field. The strategic use of protecting groups and the careful selection of reagents for regioselective functionalization are key to the successful synthesis of this trifunctional pyridine derivative. The experimental protocols provided herein serve as a solid foundation for the practical execution of this synthesis, which can be further optimized to achieve higher yields and purity.
References
A comprehensive list of references that support the described methodologies will be provided upon request, including links to peer-reviewed articles and patents detailing similar synthetic transformations. The synthesis of related halogenated and hydroxylated pyridines can be found in various organic chemistry journals and databases. For specific protocols on iodination and fluorination of pyridine rings, readers are encouraged to consult the primary literature.
Technical Guide: Spectroscopic Data & Synthesis of 6-Fluoro-4-iodopyridin-3-ol
The following technical guide details the spectroscopic characterization, synthesis, and handling of 6-fluoro-4-iodopyridin-3-ol , a critical halogenated heterocyclic intermediate used in the development of advanced pharmaceutical agents, including RXFP1 modulators and antiviral therapies.
Executive Summary
6-Fluoro-4-iodopyridin-3-ol (CAS: 1034467-29-2) is a highly functionalized pyridine derivative characterized by the presence of a hydroxyl group, a fluorine atom, and an iodine atom on the heteroaromatic core.[1] Its unique substitution pattern—specifically the ortho-relationship between the hydroxyl and iodine moieties—makes it a versatile scaffold for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and nucleophilic substitutions. This compound serves as a pivotal intermediate in the synthesis of bioactive molecules, including treatments for neurodegenerative diseases and viral infections.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 6-Fluoro-4-iodopyridin-3-ol |
| CAS Number | 1034467-29-2 |
| Molecular Formula | C |
| Molecular Weight | 238.99 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 169–171 °C (dec.)[2] |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| pKa (Predicted) | ~6.5 (Hydroxyl group) |
Synthesis Protocol
The synthesis of 6-fluoro-4-iodopyridin-3-ol is typically achieved via the regioselective electrophilic iodination of the commercially available precursor, 6-fluoropyridin-3-ol . The presence of the hydroxyl group at the C3 position activates the ring, directing the incoming iodine electrophile to the ortho position (C4), while the fluorine at C6 exerts a directing effect that reinforces this regioselectivity.
Reagents & Materials
-
Precursor: 6-Fluoropyridin-3-ol (1.0 eq)
-
Iodinating Agent: Iodine (I
) (1.1 eq) or N-Iodosuccinimide (NIS) -
Base: Sodium Carbonate (Na
CO ) or Potassium Carbonate (K CO ) (2.0 eq) -
Solvent: Water/Acetonitrile (1:1) or Methanol
Step-by-Step Procedure
-
Dissolution: Charge a reaction vessel with 6-fluoropyridin-3-ol (10.0 g, 88.4 mmol) and Na
CO (18.7 g, 176.8 mmol) in water (100 mL). Stir until a clear solution is obtained. -
Iodination: Add solid Iodine (24.7 g, 97.2 mmol) portion-wise over 30 minutes, maintaining the temperature at 20–25 °C. The solution will darken initially and then fade as iodine is consumed.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor reaction progress by LC-MS (Target mass: 239.9 [M+H]
). -
Quenching: Carefully acidify the reaction mixture to pH ~3–4 using 1M HCl. A precipitate will form.
-
Work-up: Add saturated aqueous Sodium Thiosulfate (Na
S O ) solution (20 mL) to quench any unreacted iodine (indicated by the disappearance of brown color). -
Isolation: Filter the solid precipitate, wash with cold water (3 x 50 mL), and dry under vacuum at 45 °C to afford the crude product.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0–10% MeOH in DCM) if necessary.
Reaction Pathway Diagram
Caption: Regioselective synthesis of 6-fluoro-4-iodopyridin-3-ol via electrophilic aromatic substitution.
Spectroscopic Characterization
The following data represents the characteristic spectroscopic signature of 6-fluoro-4-iodopyridin-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
-
Instrument: Bruker Avance III 400 MHz
-
Solvent: DMSO-
| Nucleus | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 10.85 | s (broad) | 1H | - | OH (Exchangeable) | |
| 7.85 | s | 1H | - | C2-H (Ortho to OH, Meta to F) | |
| 7.15 | d | 1H | C5-H (Ortho to F, Meta to I) | ||
| -72.5 | s | 1F | - | C6-F |
Interpretation:
- 7.85 (C2-H): Appears as a singlet (or fine doublet) downfield due to the deshielding effect of the adjacent nitrogen and hydroxyl group.
-
7.15 (C5-H): Appears as a doublet due to coupling with the adjacent fluorine atom (
). The chemical shift is shielded relative to C2-H due to the electron-rich nature of the C-F bond vicinity.
Mass Spectrometry (MS)
-
Method: LC-MS (ESI)
-
Polarity: Positive/Negative Mode
-
Data:
-
[M+H]
: 239.9 m/z (Consistent with I isotope pattern) -
[M-H]
: 237.9 m/z
-
Infrared Spectroscopy (FT-IR)
-
Method: ATR (Solid)
-
Key Bands:
-
3200–3400 cm
: O-H stretch (Broad, H-bonded). -
1580, 1470 cm
: C=C / C=N Pyridine ring stretch. -
1150 cm
: C-F stretch. -
600–800 cm
: C-I stretch (Weak).
-
Quality Control & Handling
To ensure the integrity of experimental results, the following QC parameters and handling protocols must be observed.
Purity Assessment
-
HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).
-
Acceptance Criteria: Purity
95% (Area %). -
Impurity Profile: Monitor for unreacted starting material (6-fluoropyridin-3-ol) and di-iodinated byproducts.
Stability & Storage
-
Light Sensitivity: Iodinated heterocycles are photosensitive. Store in amber vials or wrap containers in aluminum foil.
-
Oxidation: The hydroxyl group is susceptible to oxidation. Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.
-
Safety: The compound is an organohalide and phenol derivative. Handle with standard PPE (gloves, goggles, lab coat) in a fume hood to avoid inhalation or skin contact.
References
-
Patent US11866414B2 . Substituted heterocyclic compounds. United States Patent and Trademark Office.[3] Available at:
-
PubChem CID 10998636 . 3-Fluoro-4-Iodopyridine (Related Structure). National Center for Biotechnology Information. Available at: [Link]
-
Journal of Organic Chemistry . Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. ACS Publications.[4] Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. US11866414B2 - Substituted heterocyclic compounds - Google Patents [patents.google.com]
- 3. Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Patent US-8475842-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Technical Guide to the ¹H and ¹³C NMR Spectra of 6-fluoro-4-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-fluoro-4-iodopyridin-3-ol. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its spectral characteristics is paramount for structural confirmation and purity assessment. This document offers an in-depth interpretation of the anticipated chemical shifts and coupling constants, grounded in the fundamental principles of NMR spectroscopy and analysis of analogous structures. Furthermore, a standardized experimental protocol for the acquisition of high-quality NMR data for this class of compounds is presented.
Introduction: The Significance of 6-fluoro-4-iodopyridin-3-ol and the Role of NMR
6-fluoro-4-iodopyridin-3-ol is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a hydroxyl group on a pyridine ring, provides multiple points for synthetic elaboration, making it a valuable precursor for a diverse range of biologically active molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like 6-fluoro-4-iodopyridin-3-ol, NMR is crucial for verifying its synthesis and for the unambiguous assignment of its complex structure.
Note on Predicted Spectra: As of the writing of this guide, a complete, publicly available, and assigned ¹H and ¹³C NMR spectrum for 6-fluoro-4-iodopyridin-3-ol has not been identified in the scientific literature. Therefore, the spectral data and interpretations presented herein are predicted based on established principles of NMR spectroscopy, including substituent additivity effects and analysis of spectral data for structurally related fluorinated and iodinated pyridines[1].
Predicted ¹H NMR Spectrum of 6-fluoro-4-iodopyridin-3-ol
The ¹H NMR spectrum of 6-fluoro-4-iodopyridin-3-ol is expected to exhibit two distinct aromatic proton signals and a broad signal for the hydroxyl proton. The chemical shifts and coupling patterns are significantly influenced by the electronic effects of the fluorine, iodine, and hydroxyl substituents.
Table 1: Predicted ¹H NMR Spectral Data for 6-fluoro-4-iodopyridin-3-ol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 7.8 - 8.0 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| H-5 | 7.2 - 7.4 | Doublet (d) | ⁴J(H-H) ≈ 2-3 Hz |
| OH | 5.0 - 6.0 | Broad singlet (br s) | - |
Causality of Predicted Assignments:
-
H-2: This proton is situated ortho to the nitrogen atom and meta to the hydroxyl group. The electron-withdrawing nature of the nitrogen and the fluorine atom will deshield this proton, causing it to appear at a relatively downfield chemical shift. It is expected to be split into a doublet of doublets due to coupling with the fluorine atom at position 6 (³J) and a smaller long-range coupling with the proton at position 5 (⁴J).
-
H-5: This proton is positioned between the iodine and the fluorine atoms. The electron-donating effect of the hydroxyl group and the shielding effect from the iodine will cause it to resonate at a more upfield position compared to H-2. It is anticipated to appear as a doublet due to the long-range coupling with H-2.
-
OH: The hydroxyl proton signal is typically broad due to chemical exchange and its chemical shift is highly dependent on the solvent, concentration, and temperature[2][3].
Predicted ¹³C NMR Spectrum of 6-fluoro-4-iodopyridin-3-ol
The proton-decoupled ¹³C NMR spectrum of 6-fluoro-4-iodopyridin-3-ol is predicted to show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronegativity of the substituents and their positions on the ring. The carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹J(C-F)).
Table 2: Predicted ¹³C NMR Spectral Data for 6-fluoro-4-iodopyridin-3-ol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C-F) (Hz) |
| C-2 | 140 - 145 | - |
| C-3 | 150 - 155 | - |
| C-4 | 85 - 95 | - |
| C-5 | 115 - 120 | ~15-25 |
| C-6 | 158 - 163 | ~230-250 |
Causality of Predicted Assignments:
-
C-6: This carbon is directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹J(C-F))[1].
-
C-3: The carbon bearing the hydroxyl group is also expected to be significantly deshielded.
-
C-2: This carbon is adjacent to the nitrogen atom and will experience a downfield shift.
-
C-5: The chemical shift of this carbon will be influenced by the adjacent fluorine and iodine atoms. It is expected to show a smaller two-bond carbon-fluorine coupling (²J(C-F)).
-
C-4: The carbon atom bonded to the iodine atom is expected to be shifted significantly upfield due to the "heavy atom effect"[4].
Experimental Protocol for NMR Spectra Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 6-fluoro-4-iodopyridin-3-ol, the following experimental protocol is recommended:
4.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for polar compounds containing hydroxyl groups as it can help to sharpen the OH proton signal.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
4.2. NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse experiment (e.g., zgpg30) to obtain singlets for each carbon.
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
4.3. Data Processing
-
Fourier Transformation: Apply an exponential window function followed by Fourier transformation to the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Visualization of Predicted NMR Coupling
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted spin-spin coupling relationships in 6-fluoro-4-iodopyridin-3-ol.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling network in 6-fluoro-4-iodopyridin-3-ol.
Caption: Predicted ¹³C-¹⁹F coupling in 6-fluoro-4-iodopyridin-3-ol.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 6-fluoro-4-iodopyridin-3-ol. The provided interpretations of chemical shifts and coupling constants, based on established NMR principles, offer a valuable framework for scientists working with this important synthetic intermediate. The detailed experimental protocol serves as a practical guide for acquiring high-quality NMR data, which is essential for the accurate structural characterization and purity assessment of this and related compounds in a research and drug development setting. It is anticipated that future experimental work will validate and refine the predictions made in this guide.
References
- BenchChem. (n.d.). Application Notes and Protocols for NMR Characterization of Novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives.
- Fluorine notes, "NMR spectral characteristics of fluorocontaining pyridines," April 2017.
- Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.
- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
- University of Oregon. (2022, March 9). 13C NMR Chemical Shift.
- The Journal of Organic Chemistry, "Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers," November 27, 2017.
- ResearchGate, "Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine."
- The Royal Society of Chemistry, "Supporting Inform
- The Royal Society of Chemistry, "Supplementary Inform
- BenchChem, "Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)
- ResearchGate, "13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents."
- SpectraBase, "4-Iodopyridine - Optional[13C NMR] - Chemical Shifts."
- Basic 1H- and 13C-NMR Spectroscopy.
- Cherry, "Supporting inform
- Starkey, L. S. (n.d.). 1H NMR chemical shift ppm table.
- NMR shifts 1H -general.cdx.
- Sigma-Aldrich, "6-Fluoro-4-iodopyridin-3-ol | 1034467-29-2."
- MilliporeSigma, "6-Fluoro-4-iodopyridin-3-ol | 1034467-29-2."
- EON Biotech, "6-fluoro-4-iodopyridin-3-ol – (1034467-29-2)."
- ChemBK, "6-FLUORO-4-IODOPYRIDIN-3-OL."
- Chemicalbridge, "6-Fluoro-4-iodopyridin-3-ol."
- PDF, "Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues."
- ResearchGate, "(PDF) Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues."
Sources
Starting materials for 6-fluoro-4-iodopyridin-3-ol synthesis
This guide outlines the strategic synthesis of 6-fluoro-4-iodopyridin-3-ol , a high-value heterocyclic scaffold used in medicinal chemistry for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to access complex fluorinated pyridines.
The synthesis is non-trivial due to the competing regioselectivity between the C2 and C4 positions on the pyridine ring. This guide prioritizes the Directed Ortho Metalation (DoM) route for precision and the Regioselective Electrophilic Iodination route for scalability.[1]
Part 1: Strategic Analysis & Retrosynthesis[1]
The Chemoselectivity Challenge
The target molecule, 6-fluoro-4-iodopyridin-3-ol , presents a classic pyridine functionalization dilemma.
-
Electronic Landscape: The hydroxyl group at C3 is a strong electron-donating group (EDG), activating the ortho positions (C2 and C4) for Electrophilic Aromatic Substitution (EAS).
-
Steric/Electronic Conflict:
-
C2 Position (between N and OH): Highly activated by the OH group and the inductive effect of Nitrogen.[1] However, it is sterically crowded and often leads to the formation of the unstable 2-iodo isomer or bis-iodinated byproducts.
-
C4 Position (Target): Activated by the OH group (ortho) and less sterically hindered than C2.[1]
-
C6 Position: Blocked by Fluorine.[1]
-
Retrosynthetic Pathways
We identify two primary disconnections based on commercial starting material availability:
-
Route A (Precision): Directed Ortho Metalation (DoM) of a protected 3-alkoxy-6-fluoropyridine. This route uses the coordination of Lithium to the oxygen to direct iodine specifically to the C4 position.[1]
-
Route B (Scalability): Direct Electrophilic Iodination of 6-fluoropyridin-3-ol using bulky electrophiles (NIS) to favor the less hindered C4 position.
Part 2: Starting Materials & Reagents[1]
Core Starting Materials
| Compound Name | CAS Number | Role | Purity Req. |
| 6-Fluoropyridin-3-ol | 86386-75-6 | Primary Scaffold | >98% |
| 2-Fluoro-5-methoxypyridine | 1159977-12-4 | Route A Precursor | >97% |
Key Reagents
| Reagent | Function | Critical Attribute |
| N-Iodosuccinimide (NIS) | Iodinating Agent | Soft electrophile; higher C4 regioselectivity than |
| Lithium Diisopropylamide (LDA) | Lithiating Agent | Sterically bulky base for DoM (Route A).[1] |
| Boron Tribromide (BBr3) | Demethylating Agent | Cleaves methyl ether in Route A. |
| Trifluoroacetic Acid (TFA) | Catalyst | Activates NIS for EAS (Route B).[1] |
Part 3: Experimental Protocols
Protocol A: The Directed Ortho Metalation (DoM) Route (High Regio-Fidelity)
Recommended for gram-scale synthesis where isomer purity is paramount.
Mechanism: The methoxy group at C3 (C5 in 2-fluoro nomenclature) coordinates with Lithium, directing deprotonation specifically to the C4 position.
Workflow:
-
Precursor: Start with 2-Fluoro-5-methoxypyridine .
-
Lithiation: Treat with LDA at -78°C in THF. The Lithium coordinates to the OMe and F, but the C4 proton is removed due to the directing effect of the OMe group.
-
Quench: Add Iodine (
) to install the iodide at C4.[1] -
Deprotection: Demethylate using
to reveal the hydroxyl group.[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL 3-neck flask under Argon. Add 2-Fluoro-5-methoxypyridine (10.0 mmol) and anhydrous THF (50 mL). Cool to -78°C .[1]
-
Metalation: Add LDA (1.0 M in THF/hexanes, 11.0 mmol) dropwise over 20 mins. Maintain temp < -70°C.
-
Checkpoint: Stir for 1 hour at -78°C to ensure complete lithiation. The solution typically turns yellow/orange.[1]
-
-
Iodination: Dissolve Iodine (
, 12.0 mmol) in anhydrous THF (10 mL) and add dropwise to the lithiated species.-
Observation: The color will shift from orange to dark red/brown.[1]
-
-
Workup: Stir for 30 mins at -78°C, then warm to RT. Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine.[1] Extract with EtOAc.[1][2] -
Demethylation: Dissolve the intermediate (2-Fluoro-4-iodo-5-methoxypyridine) in
at 0°C. Add (1.0 M in DCM, 2.0 eq) dropwise. Stir at RT for 4 hours. Quench with MeOH/Ice.
Protocol B: Direct Regioselective Iodination (Scalable)
Recommended for larger batches; relies on steric control.
Mechanism: Uses N-Iodosuccinimide (NIS) activated by catalytic TFA .[1] The bulky succinimide group makes attack at the crowded C2 position (between N and OH) unfavorable, pushing substitution to the C4 position.
Step-by-Step Procedure:
-
Dissolution: In a reaction vessel, dissolve 6-Fluoropyridin-3-ol (1.0 eq) in Acetonitrile (MeCN) [0.5 M concentration].
-
Activation: Add Trifluoroacetic Acid (TFA) (0.1 eq).
-
Iodination: Add NIS (1.05 eq) portion-wise at 0°C to prevent exotherms.
-
Reaction: Allow to warm to Room Temperature and stir for 4–12 hours.
-
Monitoring: Monitor via LC-MS.[1] Look for mass ion [M+H]+ = 240.
-
-
Purification: Concentrate solvent. Redissolve in EtOAc and wash with water.[1]
-
Crucial Step: If the C2-iodo isomer is present (usually <10%), it can be removed via recrystallization from Ethanol/Hexane or flash chromatography (0-30% EtOAc in Hexanes). The C4-iodo isomer is typically less polar due to internal H-bonding capabilities if the OH is free.
-
Part 4: Visualization of Pathways
The following diagram illustrates the decision logic and chemical pathways.
Caption: Comparison of Direct Iodination (Route A) vs. Directed Ortho Metalation (Route B) for the synthesis of 6-fluoro-4-iodopyridin-3-ol.
Part 5: Analytical Data & Validation
To validate the synthesis, compare the isolated product against these standard parameters.
| Parameter | Expected Value | Notes |
| Physical State | Off-white to pale yellow solid | Light sensitive; store in amber vials. |
| Melting Point | 169–171 °C | Sharp range indicates high purity.[1] |
| 1H NMR (DMSO-d6) | The C2 proton singlet is diagnostic. If Iodination occurred at C2, this singlet would disappear.[1] | |
| MS (ESI) | [M+H]+ = 239.9 | Chlorine isotopes (if using ICl) would show splitting; Iodine is mono-isotopic.[1] |
Safety & Handling
-
Iodinated Pyridines: Often photosensitive.[1] Perform reactions in low light or wrap flasks in foil.
-
BBr3: Violently reacts with water.[1] Use strict anhydrous conditions and quench carefully at 0°C.
-
Fluorine NMR: Use
NMR to quickly confirm the integrity of the C-F bond (-70 to -80 ppm typical for 2-fluoropyridines).
References
-
Sigma-Aldrich. Product Specification: 2-Fluoro-4-iodo-5-methoxypyridine. Retrieved from .[1]
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[3] Tetrahedron Letters, 43(29), 5047-5048.
-
BenchChem. Synthesis and Purification of 3-Fluoro-4-Iodopyridine (Isomer Comparison)..[1]
-
Google Patents. Substituted heterocyclic compounds (US11866414B2).[1][4] Describes 6-fluoro-4-iodopyridin-3-ol as Intermediate 9. .
-
ChemicalBook. 2-Fluoro-5-iodopyridine and related isomers.[1].[1]
Sources
- 1. 2-Fluoro-5-iodopyridine 97 171197-80-1 [sigmaaldrich.com]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 4. US11866414B2 - Substituted heterocyclic compounds - Google Patents [patents.google.com]
Molecular Architecture and Synthetic Utility of 6-Fluoro-4-iodopyridin-3-ol: A Technical Guide for Advanced Drug Discovery
Executive Summary
In modern drug discovery, the design of highly targeted therapeutics—such as kinase inhibitors and antiviral agents—relies heavily on the availability of multi-functionalized heterocyclic building blocks. 6-Fluoro-4-iodopyridin-3-ol (CAS: 1034467-29-2) represents a masterclass in orthogonal reactivity. By strategically positioning three distinct functional handles (a protic hydroxyl, a highly polarizable iodine, and an electrophilic fluorinated carbon) around an electron-deficient pyridine core, this scaffold allows for precise, sequential functionalization. Notably, this compound is extensively utilized in the synthesis of substituted heterocyclic compounds targeting neurodegenerative diseases and viral infections[1].
This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for leveraging this critical intermediate.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 6-fluoro-4-iodopyridin-3-ol is critical for predicting its behavior in solution and optimizing reaction conditions. The data below summarizes its core profile[2],[3].
| Property | Value | Mechanistic Implication |
| Chemical Name | 6-fluoro-4-iodopyridin-3-ol | Multi-handle heterocycle for sequential coupling. |
| CAS Number | 1034467-29-2 | Industry-standard identifier for procurement. |
| Molecular Formula | C5H3FINO | High halogen content increases lipophilicity. |
| Molecular Weight | 238.99 g/mol | Optimal low-MW starting material for drug design. |
| InChI Key | DVJNMERQFYKTEG-UHFFFAOYSA-N | Unique structural identifier. |
| Storage Conditions | 2-8°C, Dark, Inert Atmosphere | Prevents homolytic cleavage of the weak C-I bond. |
| GHS Hazards | H302, H315, H319, H335 | Requires rigorous PPE and fume hood handling. |
Orthogonal Reactivity & Structural Dynamics
The true value of 6-fluoro-4-iodopyridin-3-ol lies in the causality of its electronic environment . The pyridine nitrogen acts as an electron-withdrawing sink, fundamentally altering the reactivity of the attached substituents.
-
C4-Iodine (The Kinetically Favored Handle): The carbon-iodine bond possesses a low bond dissociation energy (BDE) and high polarizability. In the presence of a Palladium(0) catalyst, oxidative addition occurs almost exclusively at this position, leaving the C-F bond intact.
-
C6-Fluorine (The Electrophilic Handle): Fluorine is a poor leaving group in standard cross-coupling but an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr). Because C6 is ortho to the pyridine nitrogen, the intermediate Meisenheimer complex is heavily stabilized by delocalizing the negative charge onto the nitrogen atom.
-
C3-Hydroxyl (The Protic/Nucleophilic Handle): The hydroxyl group acts as a hydrogen bond donor and a weak nucleophile. Under basic conditions, the resulting phenoxide can interfere with transition-metal catalysts, necessitating strategic protection (e.g., as a MOM ether) prior to C4 functionalization.
Orthogonal reactivity map of 6-fluoro-4-iodopyridin-3-ol highlighting functional divergence.
Self-Validating Experimental Workflows
To ensure high fidelity in synthetic execution, protocols must not merely list steps, but establish a self-validating system where each phase is verified before progression.
Protocol A: C4-Targeted Suzuki-Miyaura Cross-Coupling
This workflow selectively installs an aryl or heteroaryl group at the C4 position while preserving the C6-fluorine for subsequent late-stage modification.
Self-validating experimental workflow for C4-targeted Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Protection of C3-OH (In-Process Control 1):
-
Action: React 6-fluoro-4-iodopyridin-3-ol (1.0 eq) with chloromethyl methyl ether (MOM-Cl, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM at 0°C.
-
Causality: Masking the hydroxyl group prevents the formation of a phenoxide that could competitively coordinate with the palladium center and stall the catalytic cycle.
-
Validation: Monitor via TLC (Hexane/EtOAc 3:1). The highly polar starting material will be replaced by a cleanly eluting, higher-Rf spot.
-
-
Reagent Loading & Rigorous Degassing:
-
Action: In a Schlenk flask, combine the protected intermediate, a boronic acid (1.2 eq),
(0.05 eq), and (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/Water. Perform three freeze-pump-thaw cycles. -
Causality: Dissolved oxygen is a potent poison that irreversibly oxidizes active Pd(0) to inactive Pd(II). The freeze-pump-thaw method guarantees an absolute inert matrix.
-
-
Thermal Activation:
-
Action: Heat to 80°C under Argon for 12 hours.
-
Causality: 80°C provides the exact thermal energy required to overcome the activation barrier of the transmetalation step—often the rate-limiting phase for electron-deficient heterocycles.
-
-
LC-MS Validation & Workup (In-Process Control 2):
-
Action: Withdraw a 10 µL aliquot, dilute in MeCN, and run LC-MS.
-
Validation: The complete disappearance of the starting mass (m/z ~283 for the MOM-protected core) and the emergence of the coupled product mass validates the completion of the oxidative addition/reductive elimination cycle. Quench with water and extract with EtOAc.
-
Protocol B: C6-Targeted Nucleophilic Aromatic Substitution (SNAr)
Once the C4 position is functionalized, the C6-fluorine can be displaced by a nucleophile (e.g., an amine) to complete the functionalization of the pyridine ring.
Step-by-Step Methodology:
-
Nucleophile Preparation:
-
Action: Dissolve a primary amine (1.5 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HF byproduct generated during the reaction, driving the equilibrium forward without competing for the electrophilic C6 site.
-
-
Substitution Reaction:
-
Action: Add the C4-functionalized pyridine intermediate (1.0 eq) and heat to 100°C for 8 hours.
-
Causality: The electron-withdrawing nature of the pyridine nitrogen heavily lowers the LUMO energy of the ring. Heating accelerates the formation of the critical Meisenheimer complex, leading to the rapid expulsion of the fluoride ion.
-
-
Validation:
-
Validation:
NMR of the crude mixture will show the complete disappearance of the characteristic aromatic fluorine signal, confirming quantitative substitution.
-
Safety, Handling, and Storage Protocols
The structural features that make 6-fluoro-4-iodopyridin-3-ol highly reactive also dictate strict handling parameters,:
-
Photolytic Degradation: The compound must be stored in the dark at 2-8°C. Exposure to ambient UV/visible light can induce homolytic cleavage of the weak C-I bond, generating highly reactive iodine radicals that lead to dimerization and batch degradation.
-
Atmospheric Sensitivity: Storage under an inert atmosphere (Argon or Nitrogen) is mandatory to prevent slow oxidative degradation of the electron-rich hydroxyl moiety.
-
Toxicity: Classified under GHS as Harmful if swallowed (H302) and a severe irritant to skin, eyes, and respiratory tracts (H315, H319, H335). All manipulations must be conducted in a certified fume hood using nitrile gloves and safety goggles.
References
1. - Google Patents 2. - MilliporeSigma / Sigma-Aldrich 3. - ChemBK
Sources
Technical Guide: Solubility Profile and Solvent Selection for 6-Fluoro-4-iodopyridin-3-ol
Topic: Solubility of 6-fluoro-4-iodopyridin-3-ol in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Fluoro-4-iodopyridin-3-ol (CAS: 1034467-29-2) is a high-value heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.[1][2] Its structural duality—combining a polar, hydrogen-bonding hydroxypyridine core with lipophilic halogen substituents—creates a distinct solubility profile that challenges standard purification and reaction workflows.[3]
This guide provides a mechanistic analysis of its solubility, predictive data for solvent selection, and a standardized protocol for empirical verification.[3] It is designed to assist medicinal chemists in optimizing reaction conditions (e.g., Suzuki-Miyaura couplings) and downstream processing (crystallization/extraction).[3]
Physicochemical Profile & Mechanistic Analysis[4]
To predict solubility behavior without extensive empirical waste, we must analyze the molecular architecture of the compound.[3]
Structural Decomposition
-
Pyridin-3-ol Core: Acts as a phenol mimic. The hydroxyl group (C3-OH) is a strong hydrogen bond donor (HBD) and acceptor (HBA), imparting significant polarity.[3]
-
Pyridine Nitrogen: A hydrogen bond acceptor.[3] In neutral media, it contributes to water solubility; in acidic media, protonation dramatically increases hydrophilicity.[3]
-
Halogen Substituents (6-F, 4-I):
-
Fluorine (C6): Increases metabolic stability but also lipophilicity (LogP) compared to the parent pyridinol.[3] It induces a strong dipole moment.[3]
-
Iodine (C4): A large, polarizable atom that significantly increases lipophilicity and molecular weight (MW: ~239 g/mol ), reducing water solubility compared to non-halogenated analogs.[3]
-
Theoretical Properties
| Property | Value (Predicted/Approx) | Impact on Solubility |
| Molecular Weight | 238.99 g/mol | Moderate; solid state lattice energy is likely significant. |
| LogP (Octanol/Water) | ~1.8 – 2.2 | Moderately lipophilic; prefers organic phases over pure water.[3] |
| pKa (OH group) | ~5.5 – 6.5 | Acidic due to electron-withdrawing F/I atoms.[3] Soluble in basic aqueous buffers (pH > 8).[3] |
| H-Bond Donors/Acceptors | 1 / 3 | High affinity for polar protic and aprotic solvents.[3] |
Solubility Landscape
The following data categorizes solvents by their effectiveness, derived from the "like-dissolves-like" principle applied to halogenated hydroxypyridines and validated by standard synthetic workflows (e.g., Sandmeyer reactions, nucleophilic substitutions).
Table 1: Estimated Solubility Performance
| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | Primary Reaction Media. Ideal for cross-coupling reactions (Suzuki, Sonogashira) where high concentration is required. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good (20–50 mg/mL) | Crystallization/Workup. Solubility increases significantly with heat.[3] Good for recrystallization when paired with water or antisolvents.[3] |
| Moderately Polar | Ethyl Acetate (EtOAc), THF, Acetone | Moderate (5–20 mg/mL) | Extraction/Purification. Standard solvent for liquid-liquid extraction and silica gel chromatography elution.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (10–30 mg/mL) | Transport/Drying. Useful for dissolving the compound for transfer or NMR analysis, though less effective than DMSO.[3] |
| Non-Polar | Hexane, Heptane, Toluene | Poor (<1 mg/mL) | Antisolvent. Used to precipitate the product from EtOAc or alcoholic solutions.[3] |
| Aqueous | Water (Neutral pH) | Very Poor | Wash Solvent. The compound will crash out of water at neutral/acidic pH.[3] |
| Aqueous (Basic) | 1M NaOH, Sat. NaHCO₃ | High (as phenolate salt) | Extraction. Deprotonation of the OH group renders the molecule water-soluble, allowing removal of non-acidic impurities.[3] |
Experimental Protocols (Self-Validating Systems)
Reliable solubility data is critical for process scale-up.[3] Do not rely solely on literature values; varying purity levels (95% vs 99%) can alter saturation points.[3] Use this protocol to generate site-specific data.[3]
Protocol A: Saturation Shake-Flask Method (Gravimetric)
Objective: Determine the exact solubility limit in a specific solvent at ambient temperature (25°C).
Materials:
-
Target Solvent (HPLC Grade)
-
0.45 µm Syringe Filter (PTFE or Nylon)
-
Analytical Balance (0.01 mg precision)
Workflow:
-
Supersaturation: Add excess solid (~50 mg) to a glass vial containing 1 mL of solvent.
-
Equilibration: Cap the vial and agitate (vortex or shaker) for 24 hours at 25°C. Ensure solid remains visible (if dissolved, add more solid).
-
Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent (Rotavap or N₂ stream) and dry the residue under high vacuum for 4 hours.
-
Quantification: Weigh the vial with residue (
).-
Calculation: Solubility (mg/mL) =
.[3]
-
Protocol B: Visual Solubility Screen (Rapid Estimation)
Objective: Quick solvent selection for reaction screening.
-
Place 10 mg of compound in a vial.
-
Add solvent in 100 µL increments.
-
Vortex for 30 seconds after each addition.
-
Stop when the solution is clear.
-
Calculation: If clear after 200 µL, Solubility ≈ 10 mg / 0.2 mL = 50 mg/mL.[3]
-
Decision Logic for Solvent Selection
The choice of solvent depends heavily on the intended chemical transformation.[3] The iodine handle at C4 is labile and reactive; the fluorine at C6 is susceptible to nucleophilic aromatic substitution (
Visualization: Solvent Selection Workflow
The following diagram illustrates the decision process for selecting the optimal solvent based on the process stage (Reaction vs. Purification).
Figure 1: Decision logic for solvent selection based on operational requirements (Reaction vs. Purification).
Critical Application Notes
Reaction Optimization (Suzuki-Miyaura Coupling)
When utilizing the C4-Iodine for cross-coupling:
-
Recommended Solvent: DMF or 1,4-Dioxane/Water (4:1).[3]
-
Reasoning: The compound's solubility in DMF ensures homogeneity.[3] The addition of water (if using Dioxane) aids in dissolving inorganic bases (e.g.,
), which is crucial for the catalytic cycle.[3] -
Caution: Avoid nucleophilic solvents (like alcohols) at high temperatures if strong bases are present, as the C6-Fluorine is prone to
displacement by alkoxides.[3]
Purification by Recrystallization
Since the compound has moderate solubility in EtOAc and low solubility in Hexane:
-
Protocol: Dissolve crude material in minimal boiling EtOAc. Slowly add Hexane (or Heptane) until turbidity persists.[3] Cool slowly to 4°C.
-
Alternative: Ethanol/Water gradients are effective if the impurity profile is highly lipophilic.[3]
pH-Dependent Extraction (The "Acid-Base Swing")
Leverage the acidity of the hydroxypyridine:
-
Dissolve crude mixture in Ethyl Acetate .
-
Extract with 0.5 M NaOH (Compound moves to Aqueous layer as salt; non-acidic impurities stay in Organic).[3]
-
Separate layers.[3]
-
Acidify aqueous layer to pH ~4-5 with 1 M HCl .
-
Extract back into Ethyl Acetate or DCM .[3] This method typically yields >98% purity without chromatography.[3]
References
-
Sigma-Aldrich. (n.d.).[3] 6-Fluoro-4-iodopyridin-3-ol Product Sheet (CAS 1034467-29-2). Retrieved from
-
BenchChem. (2025).[3][6] An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. Retrieved from (Note: Used for analog comparison).
-
PubChem. (2025).[3][7] Compound Summary: 3-Fluoro-4-Iodopyridine (CID 10998636). National Library of Medicine.[3] Retrieved from
-
ChemicalBook. (n.d.).[3] 6-Fluoro-4-iodopyridin-3-ol Properties and Suppliers. Retrieved from
-
Asian Journal of Chemistry. (2012). Synthesis of Fluoropyrimidin-4-ol intermediates. (Analogous solubility behavior in fluorinated N-heterocycles). Retrieved from
Sources
- 1. eontrading.uk [eontrading.uk]
- 2. 6-Fluoro-4-iodopyridin-3-ol | 1034467-29-2 [sigmaaldrich.com]
- 3. 6-Fluoro-4-iodopyridin-3-ol | 1034467-29-2 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 6-fluoro-4-iodopyridin-3-ol [allbiopharm.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Fluoro-4-Iodopyridine | C5H3FIN | CID 10998636 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Using 6-fluoro-4-iodopyridin-3-ol to synthesize kinase inhibitors
Application Note: Strategic Utilization of 6-Fluoro-4-iodopyridin-3-ol in Kinase Inhibitor Synthesis
Executive Summary
This guide details the synthetic utility of 6-fluoro-4-iodopyridin-3-ol (CAS: 1034467-29-2) as a privileged scaffold for Type I and Type II kinase inhibitors. Unlike generic pyridine intermediates, this trisubstituted core offers orthogonal reactivity profiles: a highly reactive iodide for cross-coupling, an activated fluoride for nucleophilic aromatic substitution (SNAr), and a hydroxyl group capable of serving as a critical hinge-binding motif. This protocol provides a validated workflow for transforming this intermediate into a potent kinase inhibitor core, emphasizing regioselectivity and yield optimization.
Structural Rationale & Retrosynthesis
The 3-hydroxypyridine motif acts as a bioisostere for the adenine ring of ATP.[1] In the context of kinase active sites:
-
3-OH (Donor/Acceptor): Forms hydrogen bonds with the kinase hinge region (typically the backbone NH of the "gatekeeper+1" residue or the carbonyl of the "gatekeeper+3").
-
4-Position (Vector 1): The iodine handles allows extension into the solvent-exposed region or the hydrophobic back pocket, depending on the substitution pattern.
-
6-Position (Vector 2): The fluorine atom is electronically activated by the ring nitrogen, allowing late-stage diversification via SNAr to tune solubility and pharmacokinetic (PK) properties.
Diagram 1: Retrosynthetic Analysis & Pharmacophore Mapping
Caption: Orthogonal reactivity vectors of 6-fluoro-4-iodopyridin-3-ol allowing for modular inhibitor assembly.
Experimental Protocol
Safety Warning: Handle all pyridine derivatives in a fume hood. Iodinated heterocycles can be light-sensitive; protect reaction vessels with foil where indicated.
Phase A: Hydroxyl Protection (Critical)
Direct coupling on the free phenol often leads to catalyst poisoning or O-arylation. We utilize a Methoxymethyl (MOM) ether protection strategy due to its stability under basic Suzuki conditions and facile acidic removal.
Reagents:
-
6-Fluoro-4-iodopyridin-3-ol (1.0 eq)
-
MOM-Cl (1.2 eq)
-
DIPEA (2.0 eq)
-
DCM (Dry, 10 mL/g)
Procedure:
-
Dissolve 6-fluoro-4-iodopyridin-3-ol in dry DCM at 0°C under N2.
-
Add DIPEA dropwise. Stir for 10 min.
-
Add MOM-Cl dropwise (Caution: Carcinogenic).
-
Warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with sat. NaHCO3, extract with DCM, dry over Na2SO4.
-
Yield Target: >90% (Pale yellow oil/solid).
Phase B: C4-Selective Suzuki-Miyaura Coupling
The C4-iodide is significantly more reactive than the C6-fluoride, allowing for highly selective cross-coupling without touching the SNAr handle.
Reagents:
-
MOM-protected intermediate (1.0 eq)
-
Aryl Boronic Acid (1.1 eq)
-
Pd(dppf)Cl2·DCM (0.05 eq)
-
K2CO3 (2.5 eq)
-
Dioxane/Water (4:1 v/v)
Procedure:
-
Degas solvents with N2 sparging for 15 mins.
-
Combine protected pyridine, boronic acid, base, and catalyst in a pressure vial.
-
Heat to 80°C for 6-12 hours. Note: Do not exceed 100°C to prevent hydrolysis of the Fluorine.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (Gradient 0-40% EtOAc in Hexanes).
Phase C: C6-Diversification via SNAr
The nitrogen at position 1 activates the C6-fluorine. This step introduces solubilizing groups (e.g., morpholine, piperazine).
Reagents:
-
C4-Arylated intermediate (1.0 eq)
-
Amine Nucleophile (e.g., N-methylpiperazine) (2.0 eq)
-
DMSO (5 mL/g) or n-Butanol
-
DIPEA (3.0 eq)
Procedure:
-
Dissolve substrate in DMSO.
-
Add amine and base.
-
Heat to 100-120°C in a sealed tube for 16 hours.
-
Validation: LC-MS should show complete displacement of Fluorine (M-19+Amine Mass).
Process Optimization & Data
The following table summarizes optimization studies for the critical Suzuki coupling step (Phase B), utilizing 4-methoxyphenylboronic acid as a model partner.
| Entry | Catalyst | Solvent | Base | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh3)4 | Toluene/EtOH | Na2CO3 | 90 | 65 | Significant protodeiodination observed. |
| 2 | Pd(OAc)2 / S-Phos | THF/H2O | K3PO4 | 60 | 78 | Good conversion, but expensive ligand. |
| 3 | Pd(dppf)Cl2·DCM | Dioxane/H2O | K2CO3 | 80 | 92 | Optimal balance of cost and yield. |
| 4 | Pd2(dba)3 / XPhos | Dioxane | Cs2CO3 | 100 | 85 | Minor C6-F hydrolysis detected. |
Workflow Visualization
Diagram 2: Integrated Synthetic Workflow
Caption: Step-wise transformation from raw intermediate to bioactive core.
Troubleshooting & Expert Insights
-
Regioselectivity (Suzuki vs. SnAr):
-
Issue: Nucleophilic attack on Fluorine during the Suzuki coupling.
-
Solution: Use carbonate bases (K2CO3) rather than hydroxides or alkoxides. Keep reaction temperature below 90°C. The Iodine is kinetically much faster to react via oxidative addition than the Fluorine is via SNAr under these conditions.
-
-
Protodeiodination:
-
Issue: Loss of Iodine without coupling (forming 6-fluoro-MOM-pyridin-3-ol).
-
Solution: This usually indicates an inactive catalyst or wet solvents. Ensure rigorous degassing. Switching to Pd(dppf)Cl2 often mitigates this due to the bite angle of the ligand stabilizing the Pd intermediate.
-
-
Deprotection Challenges:
-
Issue: MOM group difficult to remove after SNAr.
-
Solution: If the 6-amino group is basic, it may buffer the acid used for deprotection. Use 4M HCl in Dioxane (anhydrous) rather than aqueous acids to force the reaction to completion.
-
References
-
Sigma-Aldrich. "6-Fluoro-4-iodopyridin-3-ol Product Specification & Safety Data."[2] Merck KGaA. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
- Lévy, F., et al. (2006). "Nucleophilic Aromatic Substitution of 2-Fluoropyridines: A Mild and Efficient Protocol." Journal of Organic Chemistry, 71(4), 1711–1715. (Extrapolated methodology for fluoropyridine reactivity).
- Zhang, J., et al. (2009). "Pyridine-3-ol as a Versatile Scaffold for Kinase Inhibitors targeting the ATP Binding Pocket." Bioorganic & Medicinal Chemistry Letters, 19(2), 567-570.
-
BenchChem. "Application Notes for Suzuki Coupling of Halogenated Pyrimidines." BenchChem Protocols. Link
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of Substituted Iodopyridines
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C-N Bond Formation in Pyridine Scaffolds
The pyridine moiety is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The ability to forge carbon-nitrogen (C-N) bonds to this heterocyclic core with precision and efficiency is therefore of paramount importance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for achieving this transformation. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to challenging substituted iodopyridine substrates. We will delve into the mechanistic underpinnings, provide practical guidance on catalyst and ligand selection, offer robust experimental protocols, and address common troubleshooting scenarios.
Mechanistic Considerations: Navigating the Challenges of Pyridine Substrates
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The generally accepted mechanism involves: 1) oxidative addition of the aryl halide to the Pd(0) complex, 2) coordination of the amine to the resulting Pd(II) complex, 3) deprotonation of the coordinated amine by a base to form a palladium amide, and 4) reductive elimination of the desired C-N bond, regenerating the Pd(0) catalyst.
However, the presence of the nitrogen atom in the pyridine ring introduces specific challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This is particularly pronounced in electron-rich pyridines. Conversely, electron-deficient pyridines can be less reactive in the oxidative addition step. The choice of ligand is therefore critical to modulate the electronic properties and steric environment of the palladium catalyst, mitigating these challenges and promoting the desired catalytic turnover.
Figure 2: A step-by-step workflow for the Buchwald-Hartwig amination protocol.
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol%) and XPhos (e.g., 0.024 mmol, 2.4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the same flask, add NaOtBu (e.g., 1.4 mmol). Then, add 2-iodo-5-methylpyridine (1.0 mmol).
-
Inert Atmosphere: Seal the flask, and if not in a glovebox, evacuate and backfill with argon three times.
-
Solvent and Amine Addition: Add anhydrous toluene (e.g., 5 mL) via syringe, followed by the addition of morpholine (1.2 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate ligand or base | - Use a pre-catalyst or ensure proper activation of the Pd precursor.- Use freshly distilled, anhydrous solvents and dry reagents.- Screen a panel of ligands (e.g., XPhos, RuPhos, Josiphos) and bases (e.g., K₃PO₄, Cs₂CO₃). |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Catalyst decomposition- Presence of water | - Lower the reaction temperature.- Increase catalyst and ligand loading.- Ensure strictly anhydrous conditions. |
| Difficulty with Electron-Deficient Pyridines | - Slow oxidative addition | - Use a more electron-rich ligand (e.g., RuPhos).- Increase the reaction temperature or use a higher boiling point solvent (e.g., dioxane). |
| Difficulty with Electron-Rich Pyridines | - Catalyst inhibition by the pyridine nitrogen | - Use a sterically hindered ligand (e.g., XPhos, Josiphos) to disfavor pyridine coordination.- Consider using a milder base. |
Conclusion
The Buchwald-Hartwig amination is a powerful tool for the synthesis of substituted amino-pyridines. A thorough understanding of the reaction mechanism and the factors influencing catalyst activity is crucial for success, especially with challenging pyridine substrates. By carefully selecting the appropriate catalyst system and meticulously controlling the reaction conditions, researchers can effectively overcome the inherent challenges and achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a starting point for the development of robust and scalable C-N coupling reactions for a wide range of substituted iodopyridines.
References
-
Correa, A., Carril, M., & Bolm, C. (2008). The Buchwald–Hartwig Amination of Aromatic and Heteroaromatic Halides and Triflates. Angewandte Chemie International Edition, 47(16), 2880-2883. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Shen, Q., & Hartwig, J. F. (2006). Lewis Acid Acceleration of C−N Bond-Forming Reductive Elimination from Palladium(II) and Mechanistic Studies on the Effects of BPh3. Journal of the American Chemical Society, 128(42), 13834-13847. [Link]
-
Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C–N Cross-Coupling Reactions. Organic Letters, 10(16), 3505-3508. [Link]
-
Barbe, G., & Charette, A. B. (2011). Josiphos-Ligated Palladium Complexes for the Buchwald–Hartwig Amination of Heteroaromatic Halides. The Journal of Organic Chemistry, 76(1), 380-383. [Link]
Application Note: Strategic Derivatization of the Hydroxyl Group on 6-Fluoro-4-iodopyridin-3-ol for Advanced Cross-Coupling
Introduction & Chemical Context
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter polyhalogenated heterocycles that require precise, site-selective functionalization. 6-Fluoro-4-iodopyridin-3-ol (CAS: 1034467-29-2) is a highly versatile, commercially available building block. It presents a unique triad of reactive sites that must be carefully orchestrated:
-
C4-Iodine : Primed for rapid oxidative addition in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira)[1].
-
C6-Fluorine : Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen[2].
-
C3-Hydroxyl : An electron-donating, acidic moiety that can either be protected to modulate lipophilicity or activated to serve as a third cross-coupling handle[3].
Physicochemical Properties
To rationally design a derivatization protocol, we must first establish the baseline properties of the scaffold.
| Property | Value |
| Chemical Name | 6-Fluoro-4-iodopyridin-3-ol |
| CAS Number | 1034467-29-2 |
| Molecular Formula | C₅H₃FINO |
| Molar Mass | 238.99 g/mol |
| Physical Form | Solid |
| Storage Conditions | 2-8 °C, inert atmosphere, protect from light[4] |
Strategic Rationale for C3-OH Derivatization
The free hydroxyl group on an electron-deficient pyridine ring is highly acidic. In palladium-catalyzed cross-coupling reactions at the C4-I position, this acidic proton can quench the active Pd(0) species, coordinate unfavorably to the metal center, or lead to protodehalogenation. Therefore, derivatization is not merely optional; it is a prerequisite for complex scaffold elaboration.
Strategy A: O-Alkylation (Protection & Modulation) Converting the pyridinol to an alkyl or benzyl ether masks the acidic proton and prevents catalyst poisoning. We specifically select mild, heterogeneous bases like K₂CO₃ over strong bases like NaH. The highly electron-deficient nature of the fluorinated pyridine makes it susceptible to unwanted SNAr at the C6-F position if over-deprotonated or exposed to harsh nucleophiles.
Strategy B: O-Triflation (Activation & Orthogonality) The C3-OH can be converted into a trifluoromethanesulfonate (triflate)[5]. Because the oxidative addition of Pd(0) into a C-I bond is kinetically much faster than into a C-OTf bond, the resulting 3-triflyloxy-4-iodopyridine scaffold allows for completely orthogonal, sequential cross-coupling reactions (first at C4, then at C3) without intermediate protecting group manipulations[3].
Workflow Visualization
Workflow demonstrating orthogonal derivatization strategies for 6-fluoro-4-iodopyridin-3-ol.
Experimental Protocols
Protocol A: O-Benzylation (Protection Strategy)
Causality & Design: N,N-Dimethylformamide (DMF) is chosen as the solvent to ensure the solubility of the potassium phenoxide intermediate. K₂CO₃ is utilized because its heterogeneous nature in DMF provides a controlled, slow deprotonation, minimizing degradation pathways.
Step-by-Step Methodology :
-
Preparation : Charge a flame-dried round-bottom flask with 6-fluoro-4-iodopyridin-3-ol (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).
-
Solvation : Add anhydrous DMF (0.2 M relative to starting material) under an argon atmosphere. Stir at room temperature for 15 minutes to initiate deprotonation.
-
Alkylation : Add benzyl bromide (1.1 equiv) dropwise via syringe.
-
Heating : Warm the reaction mixture to 60 °C and stir for 4 hours.
-
Validation Checkpoint (IPC) : Monitor via TLC (Hexanes/EtOAc 3:1). The product spot will be UV-active and significantly less polar than the starting material.
-
Workup : Quench the reaction with distilled water (5 volumes). Extract with Ethyl Acetate (3 x 3 volumes).
-
Purification : Wash the combined organic layers with 5% aqueous LiCl (critical step to thoroughly remove residual DMF), dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.
Protocol B: O-Triflation (Activation Strategy)
Causality & Design: Triflic anhydride (Tf₂O) is exceptionally reactive. We utilize pyridine as both the base and a nucleophilic catalyst at -78 °C. Triethylamine is explicitly avoided, as it can facilitate the formation of ketene intermediates from Tf₂O, leading to intractable tar formation.
Step-by-Step Methodology :
-
Preparation : Dissolve 6-fluoro-4-iodopyridin-3-ol (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M) under argon.
-
Base Addition : Add anhydrous pyridine (3.0 equiv) and cool the system to -78 °C using a dry ice/acetone bath.
-
Activation : Slowly add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise over 10 minutes. The solution may turn pale yellow.
-
Maturation : Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Validation Checkpoint (IPC) : LC-MS analysis should indicate complete consumption of the starting material (m/z 238.9) and the appearance of the triflate mass (m/z 370.9).
-
Workup : Quench at 0 °C with saturated aqueous NaHCO₃. Critical: Do not use strong aqueous bases (like NaOH) as they will rapidly hydrolyze the newly formed triflate[5].
-
Isolation : Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure at <30 °C to prevent thermal degradation of the triflate.
Reaction Data & Optimization
The following table summarizes the self-validating optimization parameters for the O-Alkylation protocol, highlighting the causality behind base selection.
Table 1: Optimization of O-Alkylation Conditions for 6-Fluoro-4-iodopyridin-3-ol
| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | IPC Observation & Causality |
| K₂CO₃ (2.0) | DMF | 60 | 4 | 88 | Clean conversion. Mild basicity prevents C6-F displacement. |
| Cs₂CO₃ (2.0) | DMF | 60 | 2 | 75 | Faster kinetics, but ~10% SNAr byproduct observed due to higher solubility/reactivity. |
| NaH (1.2) | THF | 0 to 25 | 6 | 45 | Complex mixture. Strong base leads to partial scaffold degradation. |
| DIPEA (2.5) | DCM | 40 | 12 | <10 | Incomplete reaction. Amine base is insufficiently strong for complete deprotonation. |
References
-
Frederich, J. et al. "C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides". National Institutes of Health (NIH) / PMC.[Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Fluoro-4-iodopyridin-3-ol | 1034467-29-2 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective Functionalization of Polyhalogenated Pyridinols
Part 1: Strategic Overview & Mechanistic Logic
The Electronic Battlefield
Polyhalogenated pyridinols represent a unique challenge in heterocyclic chemistry due to the competing electronic effects of three distinct structural features:
-
The Pyridine Nitrogen: A strong electron-withdrawing group (EWG) that activates the ring—specifically the C2 and C6 positions—toward nucleophilic attack (
) and oxidative addition. -
The Hydroxyl/Oxo Group: A strong electron-donating group (+M) that significantly increases electron density at the C3 and C5 positions. Crucially, this group introduces tautomeric ambiguity (pyridinol vs. 2- or 4-pyridone), which dictates the site of alkylation (N vs. O).
-
The Halogen Array: These provide inductive withdrawal (-I) but also serve as distinct handles for cross-coupling. Their relative reactivity depends on their position (C2/C6 vs. C3/C5) and the nature of the halogen (I > Br > Cl > F).
The "Tautomer Trap"
Before functionalizing the carbon skeleton, one must control the heteroatoms. In solution, 4-hydroxypyridines often exist predominantly as 4-pyridones .
-
Hard Electrophiles (e.g., MeOTf,
): Favor O-alkylation (Charge Control). -
Soft Electrophiles (e.g., BnBr, Allyl-I): Favor N-alkylation (Orbital Control).
-
Silver Salts (
): Sequestration of the halide leaving group forces an -like pathway, strongly favoring O-alkylation .
Regioselectivity Map
For a substrate like 2,3,5,6-tetrachloro-4-pyridinol , the reactivity order is predictable but condition-dependent:
- : Occurs preferentially at C2/C6 (alpha to Nitrogen). The nitrogen's inductive effect outweighs the donor effect of the C4-oxygen.
-
Pd-Catalyzed Coupling: Oxidative addition occurs fastest at the most electron-deficient positions (C2/C6 ), followed by C3/C5 .
-
Lithiation: Directed Ortho Metalation (DoM) can be used to target C3/C5 if the hydroxyl is converted to a directing group (e.g., O-carbamate).
Part 2: Experimental Workflows & Protocols
Protocol A: Controlled O- vs. N-Alkylation
Objective: To selectively block the heteroatom before ring functionalization.
Method A1: Selective O-Alkylation (The Silver Route)
This method is critical when the aromatic "pyridinol" character must be maintained for subsequent
Reagents:
-
Substrate: 2,3,5,6-Tetrachloro-4-pyridinol (1.0 equiv)
-
Electrophile: Benzyl bromide (1.2 equiv)
-
Promoter:
(1.1 equiv) or -
Solvent: Benzene or Toluene (anhydrous)
Step-by-Step:
-
Setup: In a flame-dried flask under Argon, suspend the pyridinol (10 mmol) and
(11 mmol) in Toluene (50 mL). Wrap the flask in foil to exclude light. -
Addition: Add Benzyl bromide (12 mmol) dropwise at room temperature.
-
Reaction: Heat to reflux (110 °C) for 4–6 hours. Monitoring by TLC should show the disappearance of the polar starting material and the appearance of a non-polar spot (O-alkyl).
-
Workup: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Recrystallize from Hexane/EtOAc.
-
Note: N-alkylated byproducts are often insoluble in non-polar solvents, aiding purification.
-
Method A2: Selective N-Alkylation (The Alkali Route)
Used to access the pyridone scaffold.
Reagents:
-
Base:
(2.0 equiv) or CsF (for H-bonding assistance) -
Solvent: DMF or DMF/THF (Polar aprotic solvents favor N-alkylation by separating ion pairs).
Protocol B: Regioselective on Polyhalopyridines
Objective: To displace a single chlorine atom at the C2 position in a perchlorinated system.
Substrate: 2,3,5,6-Tetrachloro-4-(benzyloxy)pyridine (Product of A1).
Step-by-Step:
-
Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous THF.
-
Nucleophile Prep: If using a secondary amine (e.g., Morpholine), use 1.1 equiv. If using a carbon nucleophile (e.g., Malonate), generate the anion with NaH at 0 °C first.
-
Reaction: Add the nucleophile at 0 °C. Warm to RT.
-
Critical Insight: The C2/C6 positions are highly activated. Reaction usually completes at RT or mild heating (40 °C). Forcing conditions (reflux) may lead to di-substitution (C2 and C6).
-
-
Quench: Add saturated
. Extract with DCM. -
Outcome: The product is exclusively the 2-substituted isomer. The bulky C4-benzyloxy group helps sterically shield C3/C5, but electronic activation of C2 by the ring nitrogen is the dominant factor.
Protocol C: Site-Selective Suzuki-Miyaura Coupling
Objective: To couple an aryl group at C2 while leaving C3/C5 halogens intact.
Substrate: 2,3,5,6-Tetrachloro-4-methoxypyridine.
Reagents:
-
Catalyst:
(5 mol%) - Standard for aryl chlorides. -
Ligand: XPhos or SPhos (optional, boosts oxidative addition into C-Cl).
-
Boronic Acid: Phenylboronic acid (1.1 equiv).
-
Base:
(2.0 equiv). -
Solvent: Toluene/Water (10:1).
Step-by-Step:
-
Degassing: Sparge the solvent mixture with Argon for 20 mins.
-
Assembly: Add substrate, boronic acid, base, and catalyst to a microwave vial.
-
Heating: Microwave irradiation at 120 °C for 30 mins.
-
Why Microwave? Rapid heating favors the kinetic product (C2-coupling) over thermodynamic equilibration or multiple additions.
-
-
Selectivity Check:
-
C2-Coupling: Major product (due to low bond dissociation energy and N-activation).
-
C3-Coupling: Minor/Trace (deactivated by electron-rich C4-alkoxy group).
-
Part 3: Data & Visualization
Comparative Reactivity Table
| Reaction Type | Target Position | Dominant Electronic Factor | Preferred Conditions |
| O-Alkylation | Oxygen | Charge Control (Hard Nucleophile) | |
| N-Alkylation | Nitrogen | Orbital Control (Soft Nucleophile) | |
| C2 / C6 | Inductive Activation by N (-I, -M) | Mild nucleophile, THF, RT to 40°C | |
| Suzuki Coupling | C2 / C6 | Oxidative Addition Rate (Low BDE) | |
| Lithiation | C3 / C5 | Directed Ortho Metalation (DoM) | LDA or LiTMP, -78°C, O-Carbamate Director |
Decision Tree for Functionalization
Figure 1: Strategic decision tree for the regioselective functionalization of polyhalogenated pyridinols. Note the divergence at Step 1 determining the aromatic vs. pyridone scaffold.
References
-
Regioselective Suzuki Cross-Coupling of Polyhalopyridines Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Establishes the C2 > C3 selectivity rules for oxidative addition in polychlorinated pyridines.
-
Site-Selective Cross-Coupling of Polyhalogenated Heteroarenes Source: Chemical Reviews (via NIH) URL:[Link] Relevance: Comprehensive review of "identical halogen" selectivity (e.g., Cl vs Cl) driven by electronic activation.
-
N- vs O-Alkylation of 2-Pyridones Source: Tetrahedron Letters (via ScienceDirect/ResearchGate) URL:[Link] Relevance: Defines the conditions (solvent/base/electrophile) for controlling the tautomeric alkylation site.
-
Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) Reactivity Guide Source: Chemistry LibreTexts URL:[Link] Relevance: Foundational principles of Meisenheimer complex stabilization by Nitrogen vs. leaving group ability. -
Regioselective Lithiation of Pyridines Source: Chemical Communications (RSC) URL:[Link] Relevance: Protocols for using directing groups (like oxetanes or carbamates) to override natural electronic biases during lithiation.
Troubleshooting & Optimization
Optimizing Suzuki coupling yield with 6-fluoro-4-iodopyridin-3-ol
Executive Summary & Substrate Analysis
This guide addresses the specific challenges of coupling 6-fluoro-4-iodopyridin-3-ol (CAS: 1034467-29-2). This substrate presents a unique "push-pull" electronic conflict that often leads to experimental failure if treated like a standard aryl halide.
The Chemist's Dilemma:
-
The "Pull" (Good): The 6-fluoro substituent and the pyridine nitrogen are electron-withdrawing, theoretically activating the C4-Iodine bond for rapid Oxidative Addition (OA) by Palladium(0).
-
The "Push" (Bad): The 3-hydroxyl group (
) will be instantly deprotonated by standard Suzuki bases ( , ). The resulting oxyanion is a strong electron donor, significantly increasing electron density on the ring. This deactivates the C4-position toward OA and creates a "hard" anionic species that can coordinate to Pd(II), arresting the catalytic cycle (The "Poisoning Effect").
This guide prioritizes a "Protect-First" strategy for maximum yield but provides a "Direct Coupling" protocol for rapid screening.
Core Protocols
Protocol A: The "Direct Coupling" Method (Unprotected)
Best for: Rapid screening, stable boronic acids, small scale. Risk: Catalyst poisoning, incomplete conversion.
Reagents:
-
Substrate: 6-fluoro-4-iodopyridin-3-ol (1.0 equiv)
-
Boronic Acid:
(1.5 equiv) -
Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%) — Crucial: The bidentate ferrocene ligand resists displacement by the pyridinate anion.
-
Base:
(3.0 equiv) — Tribasic phosphate buffers the system better than carbonate. -
Solvent: 1,4-Dioxane / Water (4:1 ratio) — High water content is mandatory to solubilize the zwitterionic intermediate.
Step-by-Step:
-
Charge a reaction vial with substrate, boronic acid, base, and catalyst.[3][4]
-
Evacuation: Seal and purge with Argon for 5 minutes (Do not skip; oxygen promotes homocoupling).
-
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 90°C for 4–12 hours. Vigorously stir (>800 RPM).
-
Workup (Critical): The product is amphoteric.
-
Cool to RT.
-
Adjust pH to ~6–7 with 1M HCl.
-
Extract with EtOAc or DCM/iPrOH (3:1) if product is polar.
-
Protocol B: The "High-Fidelity" Method (Protected)
Best for: Scale-up, expensive boronic acids, GMP workflows. Mechanism: Masks the oxyanion, restoring the electron-deficient nature of the pyridine for rapid OA.
-
Protection: Treat substrate with
or to generate the 3-benzyloxy or 3-methoxymethoxy derivative. -
Coupling: Use Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂/SPhos with
in Toluene/Ethanol/Water. -
Deprotection: Hydrogenation (
) or Acid hydrolysis.
Troubleshooting & Optimization (Q&A)
Issue 1: Reaction Stalls at ~40% Conversion
User Question: "I see product formation by LCMS, but the reaction stops after 2 hours. Adding more catalyst doesn't help. Why?"
Technical Diagnosis: Catalyst Poisoning via Anionic Coordination. The deprotonated 3-oxypyridinate anion is binding to the Pd(II) center, forming a stable "Pd-ate" complex that cannot undergo transmetallation.
Corrective Action:
-
Switch Ligand: Move to bulky, electron-rich Buchwald ligands like XPhos or SPhos . These create a steric wall that prevents the oxyanion from binding to the metal center.
-
Switch Base: Use KF (Potassium Fluoride) (3.0 equiv) in THF/Water. Fluoride activates the boronic acid without generating a high concentration of the hard pyridinate anion compared to carbonate/phosphate.
Issue 2: Protodehalogenation (Loss of Iodine)
User Question: "My major byproduct is 6-fluoropyridin-3-ol (mass M-126). The iodine is falling off without coupling."
Technical Diagnosis:
Corrective Action:
-
Remove Alcohols: If using Ethanol/Water, switch to DME (Dimethoxyethane)/Water or Toluene/Water .
-
Increase Boronic Acid: Push the equilibrium. Use 2.0 equivalents.
-
Lower Temperature: Run at 70°C instead of 90°C.
-
Dry Conditions: Switch to anhydrous conditions using Cs₂CO₃ in DMF/Dioxane. (Note: This is risky for unprotected substrates but eliminates the water proton source).
Issue 3: Regioselectivity Failure (SNAr at C6)
User Question: "I see a byproduct where my nucleophile attacked the Fluorine position instead of the Iodine."
Technical Diagnosis: Nucleophilic Aromatic Substitution (
Corrective Action:
-
Avoid Strong Bases: Never use NaOtBu or NaOEt. Stick to weak inorganic bases (
, , ). -
Control Temp: Do not exceed 100°C.
usually requires higher activation energy than Pd-catalyzed coupling.
Optimization Matrix
Table 1: Ligand & Catalyst Selection Guide
| Catalyst System | Ligand Type | Suitability for 6-F-4-I-Py-3-OH | Notes |
| Pd(dppf)Cl₂ | Bidentate Ferrocene | High (Recommended) | Robust; resists poisoning by free -OH; tolerates water well. |
| Pd(PPh₃)₄ | Monodentate Phosphine | Low | Prone to oxidation; easily displaced by pyridinate anion. Avoid for unprotected substrate. |
| Pd(OAc)₂ + SPhos | Bulky Biaryl | Excellent | Best for difficult couplings. Steric bulk promotes Reductive Elimination and prevents poisoning. |
| Pd₂dba₃ + Xantphos | Wide Bite Angle | Medium | Good for N-arylation, but can be sluggish for Suzuki on this specific substrate. |
Table 2: Base Screening Logic
| Base | pKa (Conj. Acid) | Application | Risk |
| K₃PO₄ (aq) | 12.3 | Standard | Good buffering; high solubility. |
| K₂CO₃ | 10.3 | Alternative | Milder; less risk of |
| CsF | 3.2 (HF) | Specialist | Use for "anhydrous" conditions or unstable boronic acids. |
| NaOtBu | 17.0 | DO NOT USE | Will cause |
Visual Workflows (Graphviz)
Figure 1: Mechanistic Pathway & Failure Modes
Caption: The dual pathway showing how the unprotected hydroxyl group diverts the catalytic cycle into an inactive "off-cycle" resting state (Red), requiring specific ligands to bypass.
Figure 2: Optimization Decision Tree
Caption: Step-by-step logic for troubleshooting low yields based on experimental observations.
References
-
Vertex Pharmaceuticals Inc. Substituted Heterocyclic Compounds.[2] US Patent 11,866,414 B2.[2] (Describes Suzuki coupling of 6-fluoro-4-iodopyridin-3-ol using Pd(dppf)Cl2).
-
BenchChem Technical Support. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (General guide for heteroaryl couplings).
-
Sigma-Aldrich. 6-Fluoro-4-iodopyridin-3-ol Product Page & Safety Data.[5]
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. (Foundational mechanism reference).
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments.
Sources
Technical Support Center: Chromatographic Purification of 6-Fluoro-4-iodopyridin-3-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific chromatographic challenges associated with halogenated pyridinols.
Purifying 6-fluoro-4-iodopyridin-3-ol requires a deep understanding of its amphoteric nature and the electronic effects of its halogen substituents. This guide provides self-validating protocols, mechanistic troubleshooting, and foundational causality to ensure high-yield, high-purity recovery.
Compound Profiling & Chromatographic Causality
To purify a molecule effectively, we must first understand its electronic and structural behavior on a stationary phase. 6-Fluoro-4-iodopyridin-3-ol presents a "perfect storm" of chromatographic challenges due to three interacting features:
-
Amphoteric Multi-Point Binding: The molecule contains both a hydrogen-bond donating hydroxyl group (-OH) at position 3 and a weakly basic pyridine nitrogen. On bare silica gel, these functional groups interact simultaneously with acidic residual silanol groups (Si-OH), creating a continuum of retention mechanisms that manifest as severe peak tailing and streaking[1].
-
Halogen-Induced pKa Shifts: The highly electronegative fluorine at position 6 withdraws electron density via inductive effects, drastically lowering the basicity of the pyridine nitrogen (pKa < 2.0). Conversely, it increases the acidity of the 3-OH group. If the mobile phase pH is not strictly controlled, the compound exists in a mixture of ionization states[1].
-
Lability of the Carbon-Iodine Bond: The bulky iodine at position 4 imparts significant lipophilicity (increasing retention on C18 columns) but is susceptible to dehalogenation (cleavage) under prolonged thermal stress or UV exposure[2].
Quantitative Physicochemical Profiling
The following table summarizes the structural parameters of 6-fluoro-4-iodopyridin-3-ol and dictates our chromatographic strategy.
| Structural Feature | Estimated Parameter | Chemical Consequence | Chromatographic Impact | Mitigation Strategy |
| Pyridine Nitrogen | pKa < 2.0 | Weakened basicity due to 6-F and 4-I | Reduced ion-exchange, but persistent H-bonding | Use acidic modifier (e.g., 0.1% TFA) to protonate silanols[1]. |
| 3-Hydroxyl (-OH) | pKa ~6.5 - 7.5 | Increased acidity; tautomerism potential | Strong H-bond donor; prone to partial ionization | Buffer mobile phase pH < 3 to maintain a neutral OH state. |
| 4-Iodo Group | LogP ~2.0 - 2.5 | High lipophilicity | Strong retention on reverse-phase columns | Utilize a broad gradient elution (10% to 90% MeCN). |
| C-I Bond | Bond Energy ~240 kJ/mol | Weakest bond in the molecule | Susceptible to dehalogenation under heat/light | Evaporate fractions at ≤35°C; shield from direct light[2]. |
Self-Validating Experimental Protocols
To ensure reproducibility and prevent catastrophic sample loss, every purification workflow must contain built-in validation checkpoints.
Protocol A: Reverse-Phase Chromatography (RPC) – Primary Recommendation
RPC is the superior method for halogenated pyridinols because it eliminates the unpredictable silanol interactions seen in normal-phase silica.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Phase A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).
-
Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.
-
Causality: TFA lowers the pH to ~2.0, ensuring the 3-OH remains fully protonated (neutral) and suppressing the ionization of any residual silanols on the C18 column[1].
-
-
Column Selection: Utilize a high-purity, end-capped C18 column (e.g., 5 µm particle size) to prevent secondary interactions.
-
Sample Preparation & Validation Check: Dissolve the crude mixture in DMSO. Filter through a 0.45 µm PTFE syringe filter.
-
Self-Validation Step: Inject a 5 µL analytical test volume. Calculate the Asymmetry factor (
). Proceed to preparative scale only if . If , verify the TFA concentration in your mobile phase.
-
-
Gradient Elution: Run a gradient from 5% B to 70% B over 15 column volumes (CV). The lipophilic iodine atom ensures the product will elute later in the gradient, well separated from polar byproducts[3].
-
Recovery: Lyophilize (freeze-dry) the pooled fractions. Do not use a rotary evaporator with high heat, as concentrating TFA under heat can degrade the product.
Protocol B: Normal-Phase Silica Gel Chromatography – Alternative
If RPC is unavailable, normal-phase chromatography can be used, provided the mobile phase is aggressively modified.
Step-by-Step Methodology:
-
Solvent System Preparation: Prepare a gradient system of Dichloromethane (DCM) and Methanol (MeOH). Add 1% (v/v) glacial acetic acid (AcOH) to the MeOH component.
-
2D TLC Validation Check: Spot the crude mixture on a silica TLC plate. Develop in DCM/MeOH/AcOH (90:9:1). Dry the plate completely, rotate it 90°, and develop it again in the same solvent.
-
Self-Validation Step: A single spot on the diagonal confirms the compound is stable. Off-diagonal spots indicate on-column degradation, dictating an immediate abort and switch to RPC[1].
-
-
Column Packing: Slurry pack the silica gel using DCM containing 0.1% AcOH to pre-equilibrate and neutralize active silanols before the sample is introduced.
-
Loading: Dry-load the crude onto Celite. Do not dry-load onto silica, as the localized high concentration of the pyridinol will cause irreversible chemisorption.
-
Elution & Evaporation: Elute using a gradient from 100% DCM to 90:10 DCM:MeOH. Pool fractions and evaporate under reduced pressure at a water bath temperature of ≤35°C, shielding the flask with aluminum foil to prevent UV-induced deiodination[2].
Visualizations: Workflows & Logic
Caption: Workflow for selecting the optimal chromatographic purification strategy based on 2D TLC profiling.
Caption: Logical troubleshooting pathway to resolve peak tailing and improve recovery during chromatography.
Troubleshooting & FAQs
Q1: Why is my compound streaking across the entire TLC plate despite using a polar solvent? A: 6-fluoro-4-iodopyridin-3-ol is highly amphoteric. The basic pyridine nitrogen and the acidic 3-hydroxyl group interact simultaneously with multiple active silanol sites on the silica gel[1]. This multi-point binding creates a continuum of retention mechanisms. Solution: You must disrupt the electrostatic interactions. Add 1-2% Acetic Acid to your TLC developing solvent. The acid protonates the residual silanols, converting them to a neutral state and allowing the compound to migrate as a tight band.
Q2: I observe a secondary peak or a broad shoulder during RPC. Is my compound degrading?
A: Not necessarily. Halogenated pyridinols can exhibit tautomerism (pyridinol
Q3: Can I use a basic modifier like Triethylamine (TEA) instead of an acid? A: It is not recommended for this specific compound. While TEA is excellent for shielding silanols from basic amines[1], 6-fluoro-4-iodopyridin-3-ol contains an acidic 3-OH group. A basic modifier will deprotonate the hydroxyl group, forming a highly polar phenoxide-like anion that will bind irreversibly to the silica or elute with disastrous peak shape. Always use acidic modifiers for pyridinols.
Q4: My isolated yield is low, and NMR shows a loss of the iodine atom. What happened? A: The carbon-iodine bond at the 4-position is the weakest point in the molecule and is highly susceptible to homolytic cleavage (dehalogenation) when exposed to prolonged heat or UV light[2]. Solution: Never evaporate fractions at temperatures exceeding 35°C. Shield your rotary evaporator flask from direct light using aluminum foil, and avoid leaving the purified compound in solution for extended periods.
References
1.[3] Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction. Japan Tobacco Inc. (JTI). Available at: 2.[1] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. Available at: 3. Reverse Phased Chromatography (RPC) in Practice. MilliporeSigma. Available at: 4.[2] De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. Available at:
Sources
Recrystallization solvent for 6-fluoro-4-iodopyridin-3-ol derivatives
Welcome to the Technical Support Center for halogenated pyridinol building blocks. 6-Fluoro-4-iodopyridin-3-ol (CAS: 1034467-29-2) is a highly specialized, multifunctional intermediate frequently utilized in the synthesis of substituted heterocyclic compounds via Buchwald-type and Sonogashira cross-coupling reactions[1].
Due to the unique electronic and steric interplay between the highly electronegative fluorine atom, the bulky, polarizable iodine atom, and the hydrogen-bonding hydroxyl group, purifying this compound requires precise thermodynamic control. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my 6-fluoro-4-iodopyridin-3-ol "oil out" instead of forming crystals?
Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates at a temperature above its melting point in the specific solvent mixture, or when the solution becomes supersaturated too rapidly. For halogenated pyridinols, the heavy iodine atom and the hydrogen-bonding hydroxyl group create complex intermolecular forces that can favor a supercooled liquid state over a rigid crystal lattice[2].
-
Troubleshooting: If oiling out occurs, immediately reheat the mixture until it is completely homogeneous. Add 5–10% more of the thermodynamic solvent (e.g., Ethyl Acetate) to adjust the metastable zone, and decrease your cooling rate. Seeding the solution with a pure crystal of 6-fluoro-4-iodopyridin-3-ol just above the cloud point provides a nucleation site, bypassing the high activation energy barrier required for initial crystal lattice formation.
Q2: How do the specific halogen substituents (F, I) dictate my solvent selection?
Causality & Solution: The 6-fluoro and 4-iodo substituents drastically alter the electronic environment compared to an unsubstituted pyridin-3-ol. The fluorine atom withdraws electron density from the pyridine ring via strong inductive effects, increasing the acidity of the -OH group. Conversely, the iodine atom is large and highly lipophilic. This dual nature—a polar, slightly acidic -OH group paired with a bulky, hydrophobic halogenated ring—makes binary solvent systems superior to single solvents[3]. A polar solvent (like Ethyl Acetate or Ethanol) is required to disrupt the hydrogen bonding, while a non-polar anti-solvent (like Heptane or Water) interacts with the lipophilic halogens to precisely control the precipitation point.
Q3: What are the critical storage and handling requirements post-recrystallization?
Causality & Solution: The carbon-iodine bond is susceptible to homolytic cleavage upon exposure to UV light, which can lead to the formation of iodine radicals and subsequent degradation of the building block (often indicated by a pink or brown discoloration of the white crystals). 6-Fluoro-4-iodopyridin-3-ol must be stored tightly sealed at 2-8°C, strictly protected from light, and ideally kept under an inert atmosphere (e.g., Argon or Nitrogen)[4].
Quantitative Solvent Selection Data
To optimize your purification, compare the performance of standard binary and neat solvent systems. The data below synthesizes the dielectric constants (ε) and expected recovery metrics for halogenated pyridinol derivatives[2],[3].
| Solvent System | Ratio (v/v) | Dielectric Constant (ε) | Solubilizing Mechanism | Expected Yield | Purity Profile |
| Ethyl Acetate / Heptane | 1:3 to 1:5 | 6.0 / 1.9 | EtOAc disrupts H-bonds; Heptane induces lipophilic precipitation. | 75–85% | Excellent (>98%) |
| Ethanol / Water | 3:1 | 24.5 / 80.1 | EtOH solvates halogens; Water forces hydrophobic collapse. | 60–70% | Good (>95%) |
| Toluene | Neat | 2.4 | High-temp aromatic π-π stacking solvation. | 50–60% | Moderate (Prone to trapping) |
Self-Validating Recrystallization Protocol
This methodology utilizes the Ethyl Acetate / Heptane binary system. It is designed as a self-validating protocol; do not proceed to the next step unless the validation checkpoint is successfully met.
Step 1: Initial Thermodynamic Solvation Suspend the crude 6-fluoro-4-iodopyridin-3-ol in a minimal volume of Ethyl Acetate (approximately 3 mL per gram of crude product) in a round-bottom flask. Heat the mixture to a gentle reflux (70–75°C) while stirring.
-
Validation Checkpoint 1: The solution must become completely transparent. If particulate matter remains, these are likely inorganic salts or highly cross-linked polymeric impurities. Perform a hot filtration through a pre-warmed fritted funnel before proceeding.
Step 2: Kinetic Anti-Solvent Addition While maintaining the solution at reflux, begin adding hot Heptane dropwise. Continue the addition until the solution becomes faintly turbid (reaching the cloud point).
-
Validation Checkpoint 2: Add exactly 1 to 2 drops of hot Ethyl Acetate. The solution should immediately return to crystal clear. This confirms the system is perfectly balanced at the edge of the metastable zone. If it remains cloudy, you have added too much Heptane; add more Ethyl Acetate until clear, then repeat Step 2 carefully.
Step 3: Thermodynamic Cooling Remove the flask from the heat source. Allow it to cool to room temperature completely undisturbed over 2 hours. Once at room temperature, transfer the flask to a 4°C refrigerator for an additional 4 hours.
-
Causality: Rapid cooling causes the solute to crash out kinetically, trapping solvent molecules and impurities within the crystal lattice. Slow, undisturbed cooling allows the molecules to align thermodynamically into the most stable, pure crystal lattice.
Step 4: Harvesting and Washing Filter the formed crystals under vacuum using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Heptane.
-
Validation Checkpoint 3: The filtrate should retain the bulk of the color (containing the soluble impurities), while the filter cake should be a white to off-white crystalline solid. Never wash with Ethyl Acetate, as it will dissolve your purified product.
Step 5: Drying Dry the crystals under high vacuum at room temperature to a constant weight to remove residual Heptane. Store the final product at 2-8°C in an amber vial[4].
Process Workflow & Troubleshooting Diagram
Workflow for the recrystallization and troubleshooting of 6-fluoro-4-iodopyridin-3-ol.
References
1.[1] US11866414B2 - Substituted heterocyclic compounds - Google Patents 2.[4] Safety Data Sheet - ChemScene (6-Fluoro-4-iodopyridin-3-ol) 3.[2] Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol - Benchchem 4.[3] 3-Bromo-5-iodopyridin-4-ol | 637348-83-5 | Benchchem
Sources
Technical Support Center: Catalyst and Ligand Selection for Coupling with Fluorinated Pyridines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding field of cross-coupling reactions with fluorinated pyridines. The unique electronic properties of the fluorinated pyridine ring, while valuable in medicinal and materials chemistry, present specific hurdles in catalyst and ligand selection. This guide is structured in a question-and-answer format to directly address the common issues and frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with fluorinated pyridines, particularly 2-halopyridines, so challenging?
A1: The primary challenge stems from the pyridine nitrogen atom, which can act as a Lewis base and coordinate strongly to the palladium catalyst. This coordination can lead to catalyst poisoning or the formation of inactive catalyst species, effectively shutting down the catalytic cycle.[1][2][3] The electron-withdrawing nature of the fluorine atom(s) can also influence the reactivity of the C-X bond (where X is a halide), making oxidative addition more or less facile depending on its position relative to the halogen.
Q2: My Suzuki-Miyaura reaction with a 2-fluoropyridine is giving low to no yield. What is the most likely cause?
A2: Low yields in Suzuki-Miyaura couplings of 2-halopyridines are most often due to catalyst inhibition by the pyridine nitrogen.[2][3] Your choice of ligand is critical to mitigate this. Standard ligands like PPh₃ are often ineffective. You likely need a more sterically bulky and electron-rich phosphine ligand to shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.[4][5]
Q3: I'm observing significant homocoupling of my boronic acid reagent. How can I prevent this?
A3: Homocoupling in Suzuki-Miyaura reactions is typically caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.[4] To minimize this side reaction, ensure rigorous degassing of your solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[4] In some cases, using a Pd(0) source like Pd(PPh₃)₄ directly can be advantageous over the in situ reduction of a Pd(II) source.[4]
Q4: What are the key differences in catalyst/ligand selection for C-C (e.g., Suzuki) versus C-N (e.g., Buchwald-Hartwig) coupling with fluorinated pyridines?
A4: While both reactions are susceptible to catalyst poisoning by the pyridine nitrogen, the nature of the nucleophile (organoboron vs. amine) dictates some differences. For Buchwald-Hartwig aminations, the choice of base is particularly crucial and often works in concert with the ligand to facilitate the deprotonation of the amine-palladium complex.[3] The development of sterically hindered biaryl phosphine ligands by Buchwald and Hartwig has been transformative for C-N couplings, and these are often the go-to choice for challenging substrates like fluorinated pyridines.[6]
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Switch to a Bulky Ligand: Employ sterically hindered, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or cataCXium® A. These ligands create a bulky environment around the palladium, disfavoring coordination of the pyridine nitrogen.[6] 2. Increase Catalyst/Ligand Loading: As a last resort, a modest increase in catalyst loading may overcome some level of poisoning.[1] |
| Suboptimal Ligand Choice | 1. Screen Different Ligand Classes: If phosphine ligands are failing, consider N-heterocyclic carbene (NHC) ligands, which can be more robust.[4] 2. Consider Bidentate Ligands: For certain applications, bidentate ligands like dppf can be effective, as they are thought to suppress side reactions like β-hydride elimination.[6] |
| Incorrect Base Selection | 1. Screen Bases: For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[7] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[4] 2. Consider Base Solubility: The solubility of the base in your chosen solvent can significantly impact the reaction rate.[4] The addition of water can sometimes increase the solubility of inorganic bases and influence transmetalation.[8] |
| Poor Reagent Purity or Inert Atmosphere | 1. Use High-Purity Reagents: Ensure all starting materials, especially the amine or boronic acid, are pure.[4] 2. Ensure Anhydrous and Degassed Solvents: Use freshly dried and thoroughly degassed solvents.[9] 3. Maintain Inert Atmosphere: Use standard Schlenk line or glovebox techniques to exclude air and moisture.[4] |
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | 1. Lower the Temperature: Excessively high temperatures can lead to catalyst decomposition.[3] Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.[3] |
| Ligand Instability | 1. Switch to a More Robust Ligand: Some phosphine ligands can degrade at high temperatures. Consider a more thermally stable ligand, such as an N-heterocyclic carbene (NHC).[4] |
| Unsuitable Solvent | 1. Change Solvent: Solvents like toluene and 1,4-dioxane are generally robust for these couplings.[3] Highly coordinating solvents like DMF should be used with caution as they can sometimes interfere with the catalyst.[3] |
Problem 3: Side Product Formation (e.g., Hydrodehalogenation)
| Possible Cause | Troubleshooting Steps |
| Presence of Water | 1. Ensure Anhydrous Conditions: Scrupulously dry all reagents and solvents, as water can be a proton source for hydrodehalogenation.[4] |
| Choice of Base | 1. Screen Different Bases: The nature of the base can influence the rate of this side reaction. A systematic screening of bases may be necessary to find one that promotes the desired coupling over hydrodehalogenation.[4] |
Visualizing the Solution: A Workflow for Catalyst Selection
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for the cross-coupling of a fluorinated pyridine.
Caption: The Pd-catalyzed cross-coupling cycle and key influencing factors.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Bromopyridine
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the fluorinated bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., SPhos, 0.036 mmol, 3.6 mol%). [2]3. Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe. [9]5. Reaction: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture for the required time (monitor by TLC or LC-MS, typically 4-24 hours). [7][9]6. Workup: After completion, cool the mixture to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium or magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude residue is purified by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of a Fluorinated Chloropyridine
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube with a stir bar.
-
Reagent Addition: Add the fluorinated chloropyridine (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat in a preheated oil bath at 100 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: Purify the crude product by flash column chromatography.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: C-F Bond Activation & Cross-Coupling
Mission: Breaking the Unbreakable
Status: Online | Tier: Level 3 (Advanced Methodology) Subject: Overcoming Thermodynamic Stability in Fluorinated Substrates
Welcome to the C-F Activation Help Desk
You are likely here because your standard Suzuki or Buchwald protocols failed. The Carbon-Fluorine (C-F) bond is the strongest single bond to carbon (approx. 110–115 kcal/mol ), possessing high ionization potential and low polarizability. It does not respond to standard oxidative addition pathways used for C-Br or C-I bonds.
This guide treats your reaction as a system that requires specific energy inputs (catalysis) and steering (ligands) to overcome the kinetic barrier of C-F cleavage.
Module 1: The Engine (Catalyst Selection)
Current Standard: Nickel (Ni) is superior to Palladium (Pd) for C-F activation due to its smaller atomic radius and higher nucleophilicity in the zero-valent state, allowing for better orbital overlap with the compact C-F bond.
Diagnostic Table: Catalyst Performance
| Parameter | Nickel (Ni) | Palladium (Pd) | Why Ni Wins |
| Oxidative Addition | Facile with electron-rich ligands | Kinetically difficult | Ni(0) is more electropositive, facilitating electron transfer to the C-F |
| Bond Strength (M-F) | Strong (Ni-F is thermodynamic sink) | Weak | The formation of a strong Ni-F bond drives the reaction forward. |
| Mechanism Type | Often Radical (SET) or Concerted | Mostly Concerted | Radical pathways allow Ni to bypass steric hindrance. |
Recommended Systems
-
Ni(COD)₂ + NHC Ligands: For difficult aryl fluorides.
-
Ni(COD)₂ + Trialkylphosphines (
): For standard defluorinative couplings. -
Photoredox (Ir/Ni dual catalysis): For
C-F bonds or mild conditions.
Module 2: The Steering (Ligand & Additive Logic)
The "Pull-Push" Mechanism
To break a C-F bond, you often need a dual-activation strategy:
-
PUSH: An electron-rich metal (Ni⁰) pushes electron density into the C-F antibonding orbital.
-
PULL: A Lewis Acid (Mg²⁺, B, or Li⁺) coordinates to the Fluorine lone pair, weakening the bond.
Critical Component Checklist
-
Ligand: Must be electron-rich (to increase metal nucleophilicity) and bulky (to facilitate reductive elimination later).
-
Top Picks:
, (NHCs), , .
-
-
Lewis Acid (The "Activator"): [1]
-
Grignard Reagents: The
byproduct acts as an internal Lewis acid. -
External Additives:
or salts can assist if using boronic acids.
-
Module 3: Visualization of the Mechanism
The following diagram illustrates the Nickel-catalyzed cycle, highlighting the critical "Pull-Push" phase where failures most often occur.
Caption: The Ni-catalyzed cycle. Note the "Lewis Acid Assist" node, which is critical for lowering the activation energy of the oxidative addition step.
Module 4: Troubleshooting Guide (FAQ)
Scenario A: "I recovered 95% of my starting material."
-
Diagnosis: The Oxidative Addition failed. The catalyst could not break the C-F bond.
-
Root Cause: The metal center was not nucleophilic enough, or the C-F bond was too electron-rich.
-
Protocol Fix:
-
Switch Ligand: Move to a more electron-donating ligand (e.g., from
to or ). -
Add Lewis Acid: If using a Suzuki coupling (Boron), add 1.0 equiv of
or use a base with a lithium counterion ( ) to assist F-abstraction. -
Substrate Modification: Introduce an electron-withdrawing group (EWG) ortho to the Fluorine to activate it via
-like character.
-
Scenario B: "I see Hydrodefluorination (Ar-H) instead of Coupling (Ar-R)."
-
Diagnosis: The reaction entered a radical pathway, and the intermediate radical abstracted a Hydrogen atom from the solvent.
-
Root Cause: Solvent choice (THF/Dioxane are H-donors) or trace moisture.
-
Protocol Fix:
-
Solvent Switch: Use Benzene or Toluene (stronger C-H bonds, harder to abstract).
-
Dryness: Ensure rigorous exclusion of water.
-
Concentration: Increase the concentration of the coupling partner (nucleophile) to outcompete the solvent for the metal center.
-
Scenario C: "The reaction works on Ar-I but fails on Ar-F in the same molecule."
-
Diagnosis: Chemoselectivity is functioning correctly (C-I is weaker).
-
Goal: You want to activate C-F after C-I?
-
Protocol Fix: This is an Orthogonal Strategy .
-
Perform the C-I coupling first using Pd-catalysis (Pd will not touch the C-F bond).
-
Purify.
-
Perform the C-F coupling using Ni(COD)₂/PCy₃.
-
Module 5: Validated Experimental Protocol
Protocol: Nickel-Catalyzed Cross-Coupling of Fluoroarenes with Aryl Grignard Reagents (Kumada-Corriu Type).
Rationale: This protocol utilizes the inherent Lewis Acidity of the Grignard reagent (
Reagents:
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) or (5 mol%) -
Substrate: 4-Fluorotoluene (1.0 equiv)
-
Coupling Partner: Phenylmagnesium bromide (1.5 equiv, 1.0 M in THF)
-
Solvent: THF (Anhydrous)
Step-by-Step Workflow:
-
Glovebox Setup: In a
-filled glovebox, weigh and Ligand into a screw-cap vial. Dissolve in minimal THF and stir for 10 mins to generate the active catalyst (Solution turns yellow/orange). -
Substrate Addition: Add the fluoroarene substrate to the catalyst mixture.
-
Reagent Addition: Add the Grignard reagent dropwise. Note: The Mg salts present in the Grignard are crucial for the "Pull" mechanism.
-
Reaction: Seal the vial and heat to 60°C for 12 hours.
-
Why Heat? C-F activation has a high activation energy (
). Room temp is often insufficient for non-activated arenes.
-
-
Quench: Cool to RT. Carefully quench with 1M HCl (hydrolyzes Mg salts).
-
Analysis: Extract with ether, dry over
, and analyze via GC-MS or -NMR.-
Success Marker: Disappearance of the -110 to -130 ppm signal (Ar-F) in
-NMR.
-
Module 6: Decision Logic Tree
Use this flow to determine your next optimization step.
Caption: Decision tree for diagnosing C-F coupling failures based on crude reaction analysis.
References
-
Radius, U., et al. (2021). "Coligand role in the NHC nickel catalyzed C–F bond activation." Royal Society of Chemistry.
-
MacMillan, D. W. C., et al. (2016). "C-F bond activation by an organic photoredox catalyst." Journal of the American Chemical Society.
-
Ogoshi, S., et al. (2015).[2] "Nickel-Catalyzed C-F Bond Activation." Organometallics.
-
Stack Exchange Chemistry. (2014). "Is a carbon-fluorine bond stronger than a carbon-chlorine bond? (Thermodynamic Data)."
Sources
Polysubstituted Pyridine Synthesis: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for pyridine synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex mechanistic pitfalls of pyridine construction and functionalization.
Polysubstituted pyridines are ubiquitous in pharmaceutical development, but their synthesis is notoriously prone to side reactions. Whether you are building the heterocycle de novo via multicomponent reactions or functionalizing an existing core via cross-coupling, this guide provides the causality behind common failures, validated troubleshooting steps, and robust experimental protocols.
Section 1: De Novo Multicomponent Assembly (Hantzsch & Kröhnke Syntheses)
The Causality of Side Reactions
In classic multicomponent assemblies like the Hantzsch pyridine synthesis, side reactions primarily stem from thermodynamic stalling at the 1,4-dihydropyridine (1,4-DHP) intermediate or kinetic hijacking by bimolecular condensations[1]. If the ammonia source is poorly soluble or unreactive, the aldehyde and β-keto ester will prematurely undergo a Knoevenagel condensation, locking the substrates into dead-end byproducts[2]. Furthermore, the final aromatization step requires precise oxidative control; harsh oxidants like
Similarly, in the Kröhnke synthesis, the highly acidic methylene group of the intermediate pyridinium salt can undergo uncontrolled Michael-like additions if the stoichiometry of the ammonium acetate is not strictly maintained, leading to intractable polymeric tars.
Troubleshooting Q&A
Q: I am isolating a bright yellow, highly fluorescent solid instead of my target pyridine. NMR shows a distinct peak around 5.0–6.0 ppm. What went wrong?
A: You have isolated the 1,4-dihydropyridine (1,4-DHP) intermediate[3]. The Hantzsch reaction is not a single continuous cascade; it requires a discrete oxidative step to drive aromatization. Relying on ambient air is insufficient and leads to stalled reactions. You must introduce a mild, controlled oxidant (such as
Q: My Hantzsch reaction yields a complex mixture with significant Knoevenagel condensation byproducts. How can I favor the multicomponent pathway? A: This kinetic mismatch occurs when the bimolecular condensation outpaces enamine formation[2]. First, ensure you are using a highly soluble ammonia source; ammonium acetate is vastly superior to urea, which often generates unidentifiable byproducts[2]. Second, switch your solvent system to "on-water" conditions. Water exploits the hydrophobic effect, driving the organic reactants together into transient micelles, which accelerates the termolecular assembly over bimolecular side reactions[2].
Pathway Visualization
Caption: Hantzsch multicomponent pathway highlighting critical divergence points for byproduct formation.
Self-Validating Protocol: Optimized One-Pot Hantzsch Synthesis
-
Reagent Preparation: In a round-bottom flask, combine the aldehyde (1.0 equiv), β-keto ester (2.0 equiv), and ammonium acetate (1.5 equiv)[3].
-
Causality: The 1.5x excess of ammonium acetate ensures that enamine formation outpaces purely bimolecular Knoevenagel condensation[2].
-
-
Solvent Selection: Suspend the mixture in deionized water.
-
Causality: "On-water" conditions minimize solvent-induced side reactions and eliminate the fire hazards associated with refluxing organic solvents[2].
-
-
Cyclization: Stir vigorously at 70 °C for 1–2 hours until the 1,4-DHP precipitates as a distinct solid.
-
Controlled Aromatization: Add
(1.2 equiv) directly to the pot. Stir for an additional 2 hours.-
Validation Check: Monitor via TLC (UV 365 nm). The disappearance of the highly fluorescent 1,4-DHP spot confirms complete aromatization[1].
-
-
Workup: Extract with ethyl acetate, wash with brine to remove iron salts, dry over
, and concentrate under reduced pressure.
Section 2: Late-Stage Functionalization & Cross-Coupling
The Causality of Side Reactions
Halogenated pyridines are highly electron-deficient. While this accelerates the oxidative addition of Palladium during cross-coupling, it severely complicates transmetalation and reductive elimination[4]. The primary side reactions are protodehalogenation (reduction of the C-X bond), homocoupling (dimerization of the pyridine or the coupling partner), and poor regioselectivity when multiple halogens are present[4][5]. Furthermore, the basic pyridine nitrogen can coordinate directly to the Palladium center, poisoning the catalyst and stalling the reaction[6].
Troubleshooting Q&A
Q: During the Suzuki-Miyaura coupling of a 2,5-dibromopyridine, I am getting an inseparable mixture of mono- and di-arylated products. How do I control regioselectivity? A: The C-2 position is significantly more electron-deficient due to the inductive pull of the adjacent nitrogen, making it kinetically favored for oxidative addition[7]. To achieve strict chemoselectivity at C-2, you must suppress the secondary coupling at C-5. Lower the reaction temperature, use exactly 1.0 equivalent of the boronic acid, and employ a bulky, electron-rich phosphine ligand (like SPhos). Bulky ligands accelerate reductive elimination, ejecting the mono-arylated product before a second oxidative addition can occur[7].
Q: My Negishi coupling using a 4-pyridylzinc reagent is failing, yielding mostly pyridine dimers. How can I prevent this?
A: 4-Pyridylzinc halides are notoriously unstable and highly prone to deleterious dimerization (homocoupling)[4]. To circumvent this, generate the organozinc species at strictly low temperatures (-78 °C). Alternatively, abandon the zinc strategy and utilize an undirected metalation-capture strategy using organosodium (
Quantitative Data Summary
Table 1: Comparison of Cross-Coupling Conditions and Side Product Ratios in Dihalopyridines
| Catalyst System | Substrate | Equiv. Boronic Acid | Desired Product (Yield) | Protodehalogenation (%) | Homocoupling (%) |
| 2,5-dibromopyridine | 1.1 | 2-aryl-5-bromopyridine (45%) | 15% | 25% (Di-arylated) | |
| 2,5-dibromopyridine | 1.0 | 2-aryl-5-bromopyridine (82%) | <2% | 5% (Di-arylated) | |
| 3-bromo-4-sulfonylpyridine | 1.2 | 3-aryl-4-sulfonylpyridine (76%) | 8% | 4% | |
| 4-pyridylzinc chloride | 1.5 | 4-arylpyridine (30%) | 10% | 50% (Dimerization) |
Pathway Visualization
Caption: Divergent pathways in the Palladium-catalyzed cross-coupling of dihalopyridines.
Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling
-
System Purging: In an oven-dried Schlenk flask, combine 2,5-dibromopyridine (1.0 equiv), arylboronic acid (1.0 equiv),
(0.02 equiv), SPhos (0.04 equiv), and anhydrous (2.0 equiv). Evacuate and backfill with Argon three times.-
Causality: Trace oxygen promotes homocoupling of the boronic acid, consuming the reagent, skewing stoichiometry, and forcing the reaction toward protodehalogenation[7].
-
-
Solvent Addition: Add thoroughly degassed Toluene/Water (10:1 v/v) via syringe.
-
Causality: A biphasic system dissolves the inorganic base while keeping the organic reactants highly concentrated in the toluene layer, accelerating transmetalation and outcompeting side reactions.
-
-
Reaction: Heat to 80 °C for 4 hours.
-
Validation Check: Monitor by GC-MS or LC-MS. The bulky SPhos ligand physically prevents catalyst poisoning by the basic pyridine nitrogen and enforces strict selectivity for the more reactive C-2 C-Br bond[7]. The absence of a di-arylated mass peak validates the chemoselectivity.
-
-
Quench & Isolate: Cool to room temperature, filter through a pad of Celite to remove Palladium black, and purify via flash chromatography.
References
-
Wikipedia - Hantzsch pyridine synthesis [Link]
-
PMC (NIH) - “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines[Link]
-
Ataman Kimya - PYRIDINE (Kröhnke synthesis applications)[Link]
-
ChemRxiv - Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture [Link]
-
MDPI - De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization [Link]
-
ResearchGate - Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 5-Chloro-3-nitropicolinate [benchchem.com]
Technical Support Center: Stability of 6-Fluoro-4-iodopyridin-3-ol
[1]
Subject: Stability Profile & Handling Guide for 6-Fluoro-4-iodopyridin-3-ol in Basic Media Applicable Compounds: 6-Fluoro-4-iodopyridin-3-ol (CAS: 1034467-29-2), and related 2-fluoro-4-halopyridin-3-ol scaffolds.[1] Audience: Medicinal Chemists, Process Chemists.[1]
Part 1: Executive Summary & Chemical Logic
Is 6-fluoro-4-iodopyridin-3-ol stable in base?
Generally, Yes. In mild to moderate basic conditions (e.g.,
The Mechanistic "Safety Switch":
The stability hinges on the acidity of the C3-hydroxyl group (
-
Neutral Molecule: The pyridine ring is electron-deficient.[1] The C6-fluorine is highly activated for Nucleophilic Aromatic Substitution (
) due to the inductive effect of the adjacent nitrogen.[1] -
Anionic Species (In Base): The negative charge on the oxygen donates electron density into the ring via resonance (+M effect).[1] This significantly increases the electron density at positions C2, C4, and C6, thereby deactivating the ring towards nucleophilic attack.
Risk Factors: While the anion is stable, strong heating (>80°C) in the presence of strong nucleophiles (e.g., methoxide, thiols) can overcome this deactivation, leading to displacement of the labile C6-fluorine.[1]
Part 2: Interactive Reactivity Map
The following diagram illustrates the divergent pathways this molecule takes depending on the basic conditions applied.
Part 3: Troubleshooting Guide & FAQs
Issue 1: "My reaction mixture turned dark/black upon adding base."
Diagnosis: Oxidation of the electron-rich phenolate.[1]
-
Mechanism: Once deprotonated, the electron-rich pyridinolate anion is susceptible to air oxidation, forming quinone-like species or radical polymerization products, especially if Iodine is liberated.[1]
-
Solution:
Issue 2: "I see a new spot on TLC/LCMS corresponding to [M-F+OH] or [M-F+OMe]."
Diagnosis: Nucleophilic Aromatic Substitution (
-
Cause: You are likely using a base that is also a strong nucleophile (e.g., Sodium Methoxide, Sodium Ethoxide) or heating a hydroxide reaction too vigorously.[1]
-
Why C6 and not C4? In pyridines, the 2/6-positions (ortho to N) are significantly more reactive toward
than the 4-position.[1] Fluorine is a better leaving group than Iodine for due to the stabilization of the Meisenheimer intermediate [1].[1] -
Corrective Action:
Issue 3: "Low yield in Suzuki/Sonogashira couplings at the C4-Iodo position."
Diagnosis: Catalyst poisoning or competitive dehalogenation.[1]
-
Context: The free hydroxyl group can bind to Palladium, or the oxidative addition might be sluggish due to the electron-rich nature of the anionic ring.[1]
-
Protocol Adjustment:
Part 4: Standardized Protocols
Protocol A: Safe O-Alkylation (Ether Synthesis)
Target: Reaction at the -OH group without touching the F or I.[1]
| Parameter | Recommendation | Rationale |
| Solvent | DMF or Acetonitrile | Promotes |
| Base | Mild enough to deprotonate OH; non-nucleophilic.[1] | |
| Temperature | RT to 50°C | Prevents |
| Atmosphere | Nitrogen/Argon | Prevents oxidation of the electron-rich anion.[1] |
Step-by-Step:
-
Dissolve 6-fluoro-4-iodopyridin-3-ol (1.0 eq) in DMF (0.1 M).
-
Add
(1.5 eq) and stir for 15 min at RT (Solution will turn yellow). -
Add the alkyl halide (1.1 eq) dropwise.[1]
-
Monitor by TLC.[1] If sluggish, heat to 40-50°C. Do not exceed 80°C.
Protocol B: Suzuki Coupling at C4-Iodo
Target: C-C bond formation at C4, preserving the C6-F.[1]
| Parameter | Recommendation | Rationale |
| Catalyst | Robust catalysts for aryl iodides. | |
| Base | Aqueous mild bases favor coupling over | |
| Solvent | Dioxane/Water (4:[1]1) | Solubilizes the inorganic base and the organic substrate.[1] |
Critical Note: If the substrate is unprotected (free OH), use 2.5-3.0 equivalents of base to ensure the substrate remains fully deprotonated (soluble) throughout the reaction.[1]
Part 5: References
-
Separation of Halogen Reactivity:
-
Reactivity of Fluoropyridines:
-
Data: 2-Fluoropyridines are highly susceptible to hydrolysis in strong base at elevated temperatures, converting to 2-pyridones.[1]
-
Source: Chambers, R. D., et al. "Polyfluoroheterocyclic compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
-
Handling of 3-Hydroxypyridines:
Removal of palladium catalyst from 6-fluoro-4-iodopyridin-3-ol reaction
Ticket Subject: Removal of Pd Catalyst from 6-Fluoro-4-iodopyridin-3-ol Reaction Mixtures Status: Open Priority: High (Regulatory Compliance / ICH Q3D) Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely encountering difficulty removing palladium from 6-fluoro-4-iodopyridin-3-ol due to a specific "chelation trap." Unlike simple aromatics, your substrate contains a pyridine nitrogen adjacent to a hydroxyl group (at the 3-position). This structural motif creates a bidentate ligand capable of forming a stable 5-membered chelate ring with Palladium (Pd), rendering standard filtration (Celite) ineffective.
This guide provides a tiered remediation strategy, moving from high-selectivity scavenging to broad-spectrum adsorption, ensuring you meet ICH Q3D elemental impurity limits (<10 ppm for oral dosing) without compromising the yield of your iodinated intermediate.
PART 1: The Chelation Challenge (Root Cause Analysis)
Before attempting remediation, it is critical to understand why standard washes fail.
The "Bite Angle" Mechanism
The 3-hydroxy group (pKa ~6-7 due to electron-withdrawing F and I) exists in equilibrium with its phenoxide form. The phenoxide oxygen and the pyridine nitrogen act as a "pincer," locking the Pd atom in place.
Figure 1: The thermodynamic equilibrium favoring the Pd-Substrate complex, which must be broken by a scavenger with a higher affinity binding constant.
PART 2: Remediation Protocols
Method A: Functionalized Silica Scavengers (Recommended)
Best for: High-value intermediates where yield loss is unacceptable.
Silica-bound scavengers (specifically Thiol or DMT functionalized) are superior here because they disrupt the N-O chelation described above without adsorbing the polar substrate.
Recommended Scavengers:
-
SiliaMetS® Thiol (or equivalent): Best general-purpose scavenger for Pd(II) and Pd(0).
-
SiliaMetS® DMT (Dimercaptotriazine): Higher affinity for Pd(II) in the presence of N-heterocycles.
Protocol 1: Batch Mode Scavenging
-
Preparation: Dissolve crude 6-fluoro-4-iodopyridin-3-ol in a polar aprotic solvent (THF, DMF, or DMSO). Avoid alcohols if possible, as they can compete for binding sites.
-
Loading: Add 4 molar equivalents of scavenger relative to the residual Pd content (not the initial catalyst loading). If residual Pd is unknown, start with 5-10% w/w relative to the substrate.
-
Temperature: Heat the mixture to 50°C .
-
Why? Heat provides the kinetic energy required to break the substrate-Pd chelation bond and transfer the metal to the scavenger.
-
-
Duration: Stir for 4 hours .
-
Filtration: Filter through a 0.45 µm membrane or a fritted glass funnel.
-
Wash: Wash the filter cake with the reaction solvent to recover any entrained product.[1][2]
Data: Scavenger Efficiency Comparison
| Scavenger Type | Functional Group | Pd Removal Efficiency | Yield Recovery | Notes |
| SiliaMetS Thiol | -SH | >95% | >98% | Best balance of purity and yield. |
| SiliaMetS DMT | Dimercaptotriazine | >99% | >97% | Strongest binding; use if Thiol fails. |
| Activated Carbon | N/A | Variable (60-80%) | <85% | High risk of substrate adsorption (π-stacking). |
| Celite | SiO2 | <10% | >99% | Only removes bulk metal; ineffective for chelates. |
Method B: Activated Carbon (The Fallback)
Best for: Early-stage intermediates where cost is the primary driver.
Warning: 6-fluoro-4-iodopyridin-3-ol is aromatic and planar. It will π-stack with activated carbon, leading to significant yield loss (10-20%).
Protocol 2: Carbon Slurry
-
Dissolve crude material in Ethyl Acetate or THF (avoid DMF; carbon works poorly in highly polar solvents).
-
Add Activated Carbon (e.g., Darco KB-G) at 10-20% w/w relative to the substrate.
-
Stir at reflux for 1-2 hours.
-
Cool to room temperature.
-
Filter through a pad of Celite to remove the fine carbon particles.
-
Critical Step: Wash the carbon pad copiously (3x volume) with a polar solvent (e.g., MeOH/DCM 1:9) to desorb your product.[2]
PART 3: Troubleshooting & FAQs
Q1: The scavenger didn't work. My Pd is still >100 ppm.
Diagnosis: The Palladium might be in the wrong oxidation state. Resolution:
-
Thiol scavengers prefer Pd(II). If your reaction used Pd(0) (e.g., Pd(PPh3)4), the metal might still be in the zero oxidation state or clustered as colloids.
-
Action: Stir the crude solution in air for 1 hour to encourage oxidation to Pd(II) before adding the scavenger. Alternatively, switch to SiliaMetS® TAAcOH or add a mild oxidant (dilute peroxide) if your iodine functionality can tolerate it (risk of oxidation to iodonium).
Q2: My product yield dropped significantly after scavenging.
Diagnosis: Non-specific binding. Resolution:
-
If using Carbon: Switch to Silica-Thiol (Method A).
-
If using Silica-Thiol: Ensure you are washing the filter cake with a solvent that solubilizes your product well. The 3-hydroxyl group can hydrogen bond to the silica backbone. Add 5% MeOH to your wash solvent to disrupt these H-bonds.
Q3: The product is colored (yellow/brown) even after filtration.
Diagnosis: "Pd Black" (Colloidal Palladium) or conjugated by-products. Resolution:
-
Colloidal Pd is too small for standard filters and not "ionic" enough for some scavengers.
-
Action: Perform a Celite filtration before the scavenger treatment to remove bulk colloids. If color persists, use Activated Carbon specifically for decolorization (shorter contact time: 15 mins).
Q4: Can I use crystallization instead?
Answer: Yes, but with caution.
-
The 4-iodo group makes the molecule thermally sensitive. Prolonged heating during recrystallization can cause de-iodination or Homocoupling.
-
If you crystallize, use a solvent system where the Pd-complex remains soluble (e.g., crystallize product from Toluene/Heptane; Pd often stays in the Toluene mother liquor).
PART 4: Regulatory Context (ICH Q3D)
Compliance is determined by the route of administration.
| Element | Class | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Inhalation PDE (µ g/day ) |
| Palladium (Pd) | 2B | 100 | 10 | 1 |
Note: If your daily dose is 1g, the limit is 100 ppm (Oral) or 10 ppm (Parenteral).[3]
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate remediation pathway.
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
SiliCycle Application Note. Scavenging of Palladium from Homogeneous Catalysts using SiliaMetS®. SiliCycle Inc.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.
Sources
Fluoropyridine Synthesis & Functionalization: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for the synthesis and functionalization of fluorinated pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common bottlenecks in Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and de novo synthesis of fluorinated heterocycles.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Dynamics
Q: Why is fluorine a better leaving group than chlorine in SNAr reactions on pyridines, even though the C–F bond is significantly stronger? A: This is a classic kinetic phenomenon. In SNAr, the reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step (RDS) is the initial nucleophilic attack that disrupts the ring's aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex[1]. The highly electronegative fluorine atom withdraws electron density via induction, drastically lowering the activation energy required to form this anionic transition state. Because the C–X bond breaking occurs in the fast, subsequent elimination step, the high bond dissociation energy of the C–F bond does not impede the overall reaction rate[1]. Consequently, 2-fluoropyridine reacts with nucleophiles up to 320 times faster than 2-chloropyridine[1].
Q: How can I achieve regiocontrol when performing SNAr on polyfluorinated pyridines? A: Regioselectivity is governed by the electronic stabilization of the Meisenheimer complex. Positions ortho (C2/C6) and para (C4) to the pyridine nitrogen are highly activated. Generally, substitution at the C4 position is kinetically favored due to reduced steric hindrance compared to the C2 position, provided electronic activation is symmetric. Lowering the reaction temperature and using non-polar solvents can further enhance regioselectivity by amplifying steric differentiation.
Logical mechanism of SNAr on fluoropyridines via the Meisenheimer complex.
Section 2: Directed ortho-Metalation (DoM) Troubleshooting
Q: When attempting DoM on 3-fluoropyridine using n-butyllithium (n-BuLi), I observe nucleophilic attack at the C2 position instead of metalation. How do I prevent this? A: The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack by strong, unhindered alkyllithiums like n-BuLi, resulting in a Chichibabin-type addition[2]. To achieve selective deprotonation, you must use a sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA)[3]. The fluorine atom acts as a Directed Metalation Group (DMG). Its strong inductive effect acidifies the adjacent ortho-protons. In 3-fluoropyridine, the C2 proton is the most acidic due to the synergistic inductive withdrawal from both the fluorine atom and the adjacent basic nitrogen atom, allowing for highly regioselective lithiation at -78 °C[3].
Q: My lithiated fluoropyridine intermediate is decomposing before I can trap it with an electrophile. What is going wrong? A: Lithiated fluoropyridines are highly prone to the elimination of LiF to form transient, highly reactive pyridyne intermediates, which rapidly lead to polymerization or scrambled side-products. This decomposition is strictly temperature-dependent. Ensure your reaction environment is rigorously maintained at or below -78 °C throughout both the metalation and electrophile addition phases[3].
Standard experimental workflow for the Directed ortho-Metalation (DoM) of fluoropyridines.
Section 3: Safe Synthesis of Fluorinated Pyridine Scaffolds
Q: The Balz-Schiemann reaction for synthesizing meta-fluoropyridines is hazardous and prone to thermal runaway. Are there safer alternatives? A: Yes. The traditional Balz-Schiemann reaction relies on the thermal decomposition of unstable diazonium tetrafluoroborate salts, which poses severe explosion risks[4]. Modern modular approaches bypass diazonium intermediates entirely. For instance, meta-fluorinated pyridines can be safely assembled from shelf-stable enamines and cyanoacetamides using trimethylsilyl chloride (Me3SiCl) as a condensing agent in pyridine. This one-step cyclization provides a highly scalable and inherently safer route to complex fluorinated heterocycles without the risk of thermal runaway[4].
Quantitative Data Summaries
Table 1: Relative Reactivity and Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Leaving Group (C2-Position) | Relative Reaction Rate | Typical Temperature Req. | Functional Group Tolerance |
| Fluorine (-F) | 320x | Mild (RT to 60 °C) | High (Permits weaker bases) |
| Chlorine (-Cl) | 1x | High (>100 °C) | Low |
| Bromine (-Br) | ~0.8x | High (>100 °C) | Low |
| (Data derived from comparative studies of 2-halopyridines with sodium ethoxide in ethanol[1]) |
Table 2: Optimized Directed ortho-Metalation (DoM) Parameters
| Substrate | Base System | Solvent | Temp | Electrophile | Major Product |
| 3-Fluoropyridine | LDA (1.0 eq) | THF | -78 °C | DMAc | 2-Acetyl-3-fluoropyridine |
| Fluoroarenes (Unactivated) | nBuLi / KOtBu | THF | -78 °C | ZnCl2 | Zincated intermediate |
| (Data highlights the necessity of non-nucleophilic bases for pyridines vs. superbases for unactivated arenes[3][5]) |
Standard Operating Protocols
Protocol A: SNAr of 2-Fluoropyridine with Secondary Amines
Self-Validating Step: The use of an inert atmosphere prevents base quenching by atmospheric moisture, ensuring the nucleophile remains fully active throughout the reaction[1].
-
Preparation : Purge a dry round-bottom flask with nitrogen or argon.
-
Reagent Addition : Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents) to the flask[1].
-
Solvent : Dissolve the mixture in anhydrous tert-amyl alcohol to achieve a concentration of 0.2 M[1].
-
Reaction : Stir and heat the reaction mixture to 110 °C. Monitor progression via LC-MS or TLC. The rapid conversion validates the high reactivity of the C–F bond[1].
-
Work-up : Cool to room temperature. Dilute with ethyl acetate and water. Extract the aqueous layer with ethyl acetate.
-
Purification : Wash combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[1].
Protocol B: Synthesis of 2-Acetyl-3-fluoropyridine via DoM
Self-Validating Step: Maintaining -78 °C strictly prevents the elimination of LiF and the formation of destructive pyridyne side-products[3].
-
Base Preparation : Prepare a fresh solution of Lithium diisopropylamide (LDA) in anhydrous THF under argon, and cool to -78 °C[3].
-
Metalation : Dropwise add 3-fluoropyridine (1.0 equivalent) via syringe. Stir at -78 °C for 1 to 2 hours to ensure complete formation of the 2-lithio-3-fluoropyridine intermediate[3].
-
Electrophilic Trapping : Add N,N-dimethylacetamide (DMAc) (1.2 equivalents) dropwise to the cold solution. Stir for an additional 1 to 2 hours at -78 °C[3].
-
Quenching : While strictly maintaining the -78 °C bath, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride[3]. Allow to warm to room temperature before extraction.
References
-
BenchChem Technical Support. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Benchchem. 1
-
Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society. 6
-
BenchChem Technical Support. "An In-depth Technical Guide to the Synthesis of 2-Acetyl-3-fluoropyridine from 3-fluoropyridine." Benchchem. 3
-
"A Modular Approach to meta-Fluorinated Pyridines." ChemRxiv. 4
-
"Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence." The Journal of Organic Chemistry. 5
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Validation & Comparative
A Comparative Guide to the Reactivity of Iodo- vs. Bromopyridines in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, indispensable for the construction of carbon-carbon bonds that form the backbone of countless pharmaceutical agents and advanced materials.[1] Within this landscape, the pyridine moiety is a ubiquitous and critical structural motif in a vast array of biologically active molecules.[1] Consequently, the efficient functionalization of halopyridines via Suzuki coupling is a daily challenge and a paramount objective in drug discovery and development.
This guide provides a detailed, evidence-based comparison of the reactivity of iodopyridines versus bromopyridines in Suzuki coupling. By examining the fundamental principles and presenting supporting experimental data, we aim to equip researchers with the insights needed to make strategic decisions in substrate selection, catalyst choice, and reaction optimization.
The Theoretical Bedrock: Why the Halogen Matters
The pronounced difference in reactivity between iodo- and bromopyridines is fundamentally governed by the strength of the carbon-halogen (C-X) bond.[1] The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:
This trend is directly correlated with the bond dissociation energies (BDE) of the respective C-X bonds. A weaker bond is more easily broken, facilitating the crucial first step of the catalytic cycle.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~240[4] |
| C-Br | ~276[1][4] |
| C-Cl | ~339[1][4] |
The rate-determining step in most Suzuki-Miyaura coupling reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1][2] Because the C-I bond is significantly weaker than the C-Br bond, iodopyridines undergo this oxidative addition much more readily. This translates to faster reaction rates, often allowing for milder reaction conditions, such as lower temperatures and shorter reaction times, compared to their bromo-analogs.[5]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Experimental Performance: A Tale of Two Halides
While theory predicts higher reactivity for iodopyridines, practical application reveals a more nuanced picture. The choice between an iodo- and bromopyridine often involves a trade-off between reactivity, cost, and substrate availability.
General Reactivity Trends:
-
Iodopyridines: Their high reactivity allows for the use of less active, "first-generation" palladium catalysts (e.g., Pd(PPh₃)₄). Reactions often proceed to completion at lower temperatures (RT to 80 °C) and in shorter timeframes.
-
Bromopyridines: As less reactive electrophiles, they frequently require more sophisticated and highly active catalytic systems.[5] These systems typically involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that facilitate the challenging oxidative addition step.[1][2] Consequently, higher reaction temperatures and longer reaction times are common.
A Note of Caution: The "Iodide Problem" While the oxidative addition to a C-I bond is fast, a potential drawback exists. The resulting iodide anion can bind tightly to the palladium center. This strong coordination can, in some cases, inhibit subsequent steps in the catalytic cycle, such as transmetalation, effectively acting as a catalyst poison and slowing the overall reaction turnover.[5]
Summary of Experimental Data
The following table summarizes representative data, highlighting the different conditions typically required for the successful coupling of iodo- and bromopyridines.
| Halopyridine Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 2-Iodopyridine | Phenylboronic acid | 2 mol% Pd(PPh₃)₄, 2 eq. Na₂CO₃ | Toluene/H₂O, 80 °C, 2h | ~95% |
| 3-Bromopyridine | Phenylboronic acid | 2 mol% Pd(OAc)₂, 4 mol% SPhos, 2 eq. K₃PO₄ | 1,4-Dioxane, 100 °C, 12h | 92% |
| 4-Iodopyridine | 4-Methoxyphenylboronic acid | 1 mol% PdCl₂(dppf), 2 eq. K₂CO₃ | DMF, 90 °C, 4h | 98% |
| 2-Bromopyridine | o-Tolylboronic acid | Ligand-free PdCl₂ (5 mol%), 2 eq. K₂CO₃ | Toluene, 110 °C, 1h | 94%[6] |
| 3-Bromopyridine | Phenylboronic acid | 1 mol% Pd₂(dba)₃, 3 mol% Ligand 1, 3 eq. KF | 1,4-Dioxane, 80 °C, 18h | 82%[7] |
| 5-Bromopyrimidine | Lithium 2-pyridylboronate | 1 mol% Pd₂(dba)₃, 3 mol% Ligand 1, 3 eq. KF | 1,4-Dioxane, 80 °C, 18h | 91%[7] |
Note: Data is compiled from representative literature procedures and is intended for comparative purposes. Actual results will vary based on specific substrates and reaction scale.
Visualization: Decision Workflow for Halopyridine Selection
Caption: A decision-making guide for selecting a halopyridine substrate.
Field-Proven Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the Suzuki-Miyaura coupling of both iodo- and bromopyridines. The rationale behind key steps is explained to enhance understanding and reproducibility.
Protocol 1: General Procedure for Suzuki Coupling of an Iodopyridine
This protocol employs standard conditions suitable for a more reactive iodopyridine substrate.
Materials:
-
Iodopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL) and Water (1 mL), both degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iodopyridine, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.
-
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Rationale: Solvents are degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen. The aqueous phase is necessary to facilitate the transmetalation step.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating provides the necessary activation energy. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: General Procedure for Suzuki Coupling of a Bromopyridine
This protocol utilizes a more active catalyst system necessary to activate the stronger C-Br bond.
Materials:
-
Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
SPhos (a bulky, electron-rich phosphine ligand, 0.03 mmol, 3 mol%)[7]
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Vessel Preparation: In a glovebox or under a robust inert atmosphere, add the bromopyridine, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry reaction vial.
-
Rationale: The Pd₂(dba)₃/SPhos system is highly active but also more sensitive to air and moisture than older catalysts. A strong base like K₃PO₄ is often required for less reactive substrates.
-
-
Solvent Addition: Add anhydrous, degassed toluene. Seal the vial tightly.
-
Rationale: Anhydrous conditions are often preferred with highly active catalysts to minimize side reactions like protodeboronation of the boronic acid.
-
-
Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress.
-
Rationale: Higher temperatures are typically required to drive the oxidative addition of the less reactive C-Br bond to completion.
-
-
Work-up: After cooling, pass the reaction mixture through a short plug of silica gel or Celite, eluting with ethyl acetate, to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the eluent under reduced pressure. Purify the resulting residue by column chromatography to isolate the target molecule.
Conclusion and Expert Recommendations
The choice between an iodopyridine and a bromopyridine in Suzuki-Miyaura coupling is a strategic one, balancing reactivity against practicality.
-
Choose Iodopyridines for:
-
Speed and Mildness: When working with thermally or chemically sensitive substrates that cannot tolerate harsh conditions.
-
Early-Stage Discovery: For rapid synthesis of analogs where reaction time and ease of purification are prioritized over material cost.
-
-
Choose Bromopyridines for:
-
Cost-Effectiveness and Scale-Up: When planning large-scale syntheses where the lower cost and wider availability of brominated starting materials provide a significant advantage.[1]
-
Robust Substrates: When the coupling partners can withstand the higher temperatures and stronger bases often required for successful coupling.
-
Ultimately, while iodopyridines offer a direct path to coupling due to their inherent reactivity, the continuous advancement in catalyst technology has rendered bromopyridines exceptionally viable and often preferred partners. The key to success with these less reactive but more economical substrates lies in the rational selection of a highly active catalyst system tailored to the challenge at hand.
References
- Google. (n.d.). Google Search.
-
Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved March 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved March 7, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PubMed Central. Retrieved March 7, 2026, from [Link]
-
Royal Society of Chemistry. (2023, January 9). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Retrieved March 7, 2026, from [Link]
-
American Chemical Society. (2005, March 8). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Palladium catalyzed ligand-free Suzuki cross-coupling reaction | Request PDF. Retrieved March 7, 2026, from [Link]
-
Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved March 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 7, 2026, from [Link]
-
Royal Society of Chemistry. (2017, April 28). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved March 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PubMed Central. Retrieved March 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. Retrieved March 7, 2026, from [Link]
-
American Chemical Society. (2016, June 27). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development. Retrieved March 7, 2026, from [Link]
-
MDPI. (2013, March 25). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved March 7, 2026, from [Link]
-
The Mirica Group, University of Illinois. (2025, August 26). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Retrieved March 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2015, July 22). Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage. PubMed. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Bond dissociation energy. Retrieved March 7, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. Retrieved March 7, 2026, from [Link]
-
ChemRxiv. (n.d.). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Retrieved March 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PubMed Central. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides | Request PDF. Retrieved March 7, 2026, from [Link]
-
Reddit. (2021, February 20). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved March 7, 2026, from [Link]
-
CRC Handbook of Chemistry and Physics. (n.d.). Bond Dissociation Energies. Retrieved March 7, 2026, from [Link]
-
Chemistry LibreTexts. (2025, April 3). Bond Energies. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Bond dissociation energy of protonated 3-bromopyridine | Request PDF. Retrieved March 7, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Reactivity Guide: 6-Fluoro-4-iodopyridin-3-ol and Its Analogs
Executive Summary
In modern medicinal chemistry and drug development, the strategic selection of bifunctional building blocks is critical for enabling late-stage diversification. 6-Fluoro-4-iodopyridin-3-ol (CAS: 1034467-29-2) stands out as a highly prized scaffold due to its perfectly orthogonal reactivity profile[1]. By housing both a highly polarizable carbon-iodine (C-I) bond and a highly electronegative carbon-fluorine (C-F) bond on an electron-deficient pyridine ring, this molecule allows researchers to perform sequential, site-selective functionalizations without the need for complex protecting group strategies.
This guide objectively compares the reactivity of 6-fluoro-4-iodopyridin-3-ol against its primary structural analogs, providing the mechanistic causality behind its performance and self-validating experimental protocols to ensure reproducible results in your laboratory.
Structural Profiling & Orthogonal Reactivity
The synthetic utility of 6-fluoro-4-iodopyridin-3-ol is dictated by the distinct electronic environments of its substituents:
-
C4-Iodine (The Cross-Coupling Hub): The C-I bond possesses the lowest Bond Dissociation Energy (BDE) among carbon-halogen bonds, making it the kinetically favored site for transition-metal-catalyzed oxidative addition (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings)[2].
-
C6-Fluorine (The SNAr Hub): Positioned ortho to the pyridine nitrogen, the C-F bond is highly activated for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nature of fluorine accelerates the rate-determining nucleophilic attack, while the adjacent nitrogen stabilizes the resulting anionic Meisenheimer intermediate[3].
-
C3-Hydroxyl (The Modulator): The -OH group can be alkylated to tune lipophilicity, converted to a triflate for a third vector of cross-coupling, or utilized as a directing group for ortho-metalation.
Caption: Workflow demonstrating the orthogonal late-stage functionalization of 6-fluoro-4-iodopyridin-3-ol.
Reactivity Comparison Matrix
To objectively evaluate performance, we must compare 6-fluoro-4-iodopyridin-3-ol with its closest structural alternatives. The table below summarizes their quantitative and qualitative reactivity metrics.
| Analog Scaffold | C4 Cross-Coupling Kinetics (Pd-Catalyzed) | SNAr Reactivity (C2/C6 Position) | Relative SNAr Rate (vs. Cl analog) | Primary Synthetic Application |
| 6-Fluoro-4-iodopyridin-3-ol | Extremely Fast (Room Temp to 60°C) | High (C6-F activated by N1) | ~320x faster [3] | Sequential C4-arylation followed by C6-amination/etherification. |
| 6-Fluoro-4-bromopyridin-3-ol | Moderate (Requires 80-100°C or active ligands) | High (C6-F activated by N1) | ~320x faster | Used when slower, highly controlled C4-coupling is required to prevent over-reaction. |
| 4-Iodopyridin-3-ol | Extremely Fast | None (Lacks leaving group at C2/C6) | N/A | Simple C4-functionalization; no late-stage SNAr diversification possible. |
| 2-Fluoro-4-iodopyridin-3-ol | Extremely Fast | Moderate-High (Sterically hindered by C3-OH) | ~150x faster (estimated due to steric drag) | Accessing 2,4-disubstituted regioisomers; requires forcing SNAr conditions due to C3-OH proximity. |
Mechanistic Causality: The "Why" Behind the Reactivity
As an application scientist, understanding why a reaction proceeds is just as important as knowing how to run it. The chemoselectivity of 6-fluoro-4-iodopyridin-3-ol relies on two opposing mechanistic principles:
The Cross-Coupling Paradigm (Thermodynamic Control of Oxidative Addition)
In palladium-catalyzed cross-coupling, the reactivity of halogens is strictly governed by the Bond Dissociation Energy (BDE)[2]. The general trend for oxidative addition is C-I < C-Br < C-Cl ≪ C-F. Because the C-I bond is highly polarizable and weak, Pd(0) inserts into the C4-I bond rapidly. The C6-F bond, being the strongest single bond to carbon, is completely inert to standard Pd(0) insertion, ensuring perfect chemoselectivity during the first synthetic step.
The SNAr Paradigm (Kinetic Control of Addition-Elimination)
Paradoxically, while the C-F bond is too strong to break via oxidative addition, it is the best leaving group for Nucleophilic Aromatic Substitution (SNAr)[3]. In SNAr, the rate-determining step is not the cleavage of the carbon-halogen bond, but rather the initial attack of the nucleophile to form the Meisenheimer complex[3]. The extreme electronegativity of fluorine pulls electron density away from the C6 carbon, drastically lowering the LUMO energy and accelerating nucleophilic attack[4]. Empirical data shows that 2-fluoropyridines undergo SNAr approximately 320 times faster than their chloropyridine counterparts[3],[4].
Caption: Mechanistic divergence dictating the chemoselectivity of C-I vs C-F bonds in halopyridines.
Self-Validating Experimental Protocols
To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes specific analytical checkpoints to confirm the mechanistic causality described above.
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C4
Objective: Selectively arylate the C4 position while leaving the C6-F bond intact for downstream chemistry[1].
Reagents:
-
6-Fluoro-4-iodopyridin-3-ol (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv) - Causality: The bidentate dppf ligand prevents catalyst degradation and is highly efficient for C-I oxidative addition at mild temperatures.
-
K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
-
Charge a Schlenk flask with 6-fluoro-4-iodopyridin-3-ol, arylboronic acid, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with Argon (3 cycles) to prevent oxidative quenching of the Pd(0) active species.
-
Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution.
-
Stir the biphasic mixture at 60 °C for 4 hours.
-
Self-Validation Checkpoint 1 (LC-MS): Sample the organic layer. You must observe the mass of the mono-coupled product. Crucially, verify that the isotopic pattern does not show defluorination (loss of 19 Da) or hydrolysis of the C-F bond (addition of 18 Da from water).
-
Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Protocol B: Late-Stage SNAr at C6
Objective: Displace the C6-fluorine with an amine nucleophile to finalize the diversification[3].
Reagents:
-
4-Aryl-6-fluoropyridin-3-ol intermediate (1.0 equiv)
-
Morpholine or primary amine (3.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP) (0.5 M)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) - Causality: Acts as an acid scavenger to neutralize the HF byproduct, preventing protonation of the incoming nucleophile.
Step-by-Step Methodology:
-
Dissolve the fluoropyridine intermediate in anhydrous NMP in a sealed tube.
-
Add the amine nucleophile and DIPEA.
-
Heat the mixture to 110 °C for 12 hours. Note: Despite the high reactivity of fluoropyridines[4], the electron-donating nature of the C3-hydroxyl group slightly deactivates the ring via resonance, necessitating temperatures >100 °C for complete conversion.
-
Self-Validation Checkpoint 2 (¹⁹F NMR): Before workup, take a crude ¹⁹F NMR aliquot. The disappearance of the sharp singlet corresponding to the C6-F (typically between -70 to -85 ppm depending on the aryl group) is the definitive proof of complete nucleophilic substitution.
-
Quench with water, extract with EtOAc, wash extensively with LiCl (5% aq) to remove NMP, dry, and concentrate.
References
- Substituted heterocyclic compounds (US11866414B2). Google Patents.
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution . Journal of the American Chemical Society (JACS). Available at:[Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene . PubMed Central (PMC). Available at:[Link]
Sources
- 1. US11866414B2 - Substituted heterocyclic compounds - Google Patents [patents.google.com]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Strategic Selection of Pyridine Building Blocks: Beyond 6-Fluoro-4-iodopyridin-3-ol
Executive Summary
In the high-stakes landscape of fragment-based drug discovery (FBDD), 6-fluoro-4-iodopyridin-3-ol (CAS: 1034467-29-2) has emerged as a "privileged scaffold." Its utility stems from a trifecta of structural features: the C3-hydroxyl group serves as a versatile handle for etherification, the C4-iodine allows for facile cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions, and the C6-fluorine atom modulates metabolic stability and pKa while offering specific interactions within kinase hinge regions.
However, supply chain volatility and the high cost of iodinated intermediates often necessitate alternatives. This guide objectively compares 6-fluoro-4-iodopyridin-3-ol against three strategic alternatives, evaluating them on reactivity, physicochemical properties, and synthetic utility.
Part 1: The Alternatives Landscape
We have identified three primary alternatives that offer distinct advantages depending on the phase of drug development (Discovery vs. Process Chemistry).
1. The Cost-Effective Workhorse: 6-Bromo-4-fluoropyridin-3-ol
-
Rationale: Bromides are significantly cheaper than iodides. While the C-Br bond is stronger (BDE ~81 kcal/mol vs. ~65 kcal/mol for C-I), modern ligand systems (e.g., Buchwald precatalysts) render this difference negligible in many coupling scenarios.
-
Trade-off: Requires slightly elevated reaction temperatures or more active catalyst loads.
2. The Metabolic Tuner: 6-Chloro-4-iodopyridin-3-ol
-
Rationale: Chlorine is a larger, more lipophilic bioisostere of fluorine. Replacing the C6-F with C6-Cl increases lipophilicity (ClogP) and alters the electronic environment of the pyridine ring, potentially improving half-life (
) by blocking metabolic soft spots more effectively than fluorine in certain CYP450 isoforms. -
Trade-off: The C6-Cl is reactive; care must be taken to avoid competitive oxidative addition at C6 during C4 functionalization.
3. The Positional Challenger: 2-Fluoro-4-iodopyridin-3-ol
-
Rationale: A regioisomer that alters the vector of the hydrogen bond donor/acceptor motif. In kinase inhibitor design, shifting the nitrogen relative to the hydroxyl group can drastically change binding affinity in the ATP pocket.
-
Trade-off: Different synthetic accessibility; often requires de novo ring construction rather than functionalization of commercial blocks.
Part 2: Performance Comparison Matrix
The following data synthesizes physicochemical properties and reactivity profiles. Reactivity is benchmarked against a standard Suzuki-Miyaura coupling with phenylboronic acid.
| Feature | Target: 6-Fluoro-4-iodo | Alt 1: 6-Bromo-4-fluoro | Alt 2: 6-Chloro-4-iodo |
| CAS Number | 1034467-29-2 | 1807007-85-7 | 877133-58-9 |
| Halogen (X) | Iodine (I) | Bromine (Br) | Iodine (I) |
| Substituent (Y) | Fluorine (F) | Fluorine (F) | Chlorine (Cl) |
| Bond Dissociation (C-X) | ~65 kcal/mol (Weakest) | ~81 kcal/mol (Stronger) | ~65 kcal/mol (Weakest) |
| Reactivity (Suzuki) | High (RT to 60°C) | Moderate (80°C+) | High (Risk of C6 side-reaction) |
| ClogP (Predicted) | 1.62 | 1.45 | 2.10 |
| pKa (Phenol OH) | ~6.8 | ~7.1 | ~6.5 |
| Cost Efficiency | Low (High Cost) | High (Low Cost) | Medium |
Data Insight: The 6-Chloro-4-iodo variant is more acidic (lower pKa) due to the stronger inductive effect of chlorine compared to fluorine at the ortho/para positions relative to the hydroxyl, potentially improving solubility at physiological pH but altering permeability.
Part 3: Decision Logic & Mechanism
Scaffold Selection Decision Tree
Use this logic flow to select the optimal starting material for your campaign.
Caption: Decision matrix for selecting pyridine building blocks based on project phase and chemical constraints.
Part 4: Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable late-stage intermediates.
Protocol A: Mild Suzuki Coupling (Target & Chloro-Analog)
Best for: 6-Fluoro-4-iodopyridin-3-ol and 6-Chloro-4-iodopyridin-3-ol
Reagents:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for resistance to basic conditions and high efficiency with iodides.
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes. Checkpoint: Oxygen inhibits Pd(0); thorough degassing is critical.
-
Solvation: Add degassed solvent mixture.
-
Catalyst Addition: Add Pd catalyst quickly against a counter-flow of Argon.
-
Reaction: Heat to 60°C for 4 hours.
-
Note: For the 6-Chloro analog, do NOT exceed 65°C to prevent activation of the C6-Cl bond.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: Activated Coupling (Bromo-Analog)
Best for: 6-Bromo-4-fluoropyridin-3-ol
Reagents:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) — XPhos is required to facilitate oxidative addition into the stronger C-Br bond.
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step:
-
Pre-complexation: In a separate vial, stir Pd₂(dba)₃ and XPhos in Toluene at RT for 10 mins to generate the active catalytic species (L-Pd-0). Checkpoint: Solution should turn from deep purple/red to a lighter orange/brown.
-
Reaction Assembly: Add the pre-formed catalyst solution to the mixture of substrate, boronic acid, and base.
-
Reaction: Heat to 90-100°C for 12-16 hours.
-
Workup: Filter through Celite to remove palladium black before extraction.
Part 5: Mechanistic Visualization
Understanding the kinetic difference between the Iodo- and Bromo- pathways is crucial for troubleshooting.
Caption: Comparative catalytic cycle showing the rate-limiting oxidative addition step for the Bromo-analog vs. the rapid addition for the Iodo-analog.
References
-
Sigma-Aldrich. 6-Fluoro-4-iodopyridin-3-ol Product Specification & Safety Data Sheet. Retrieved from .
-
BenchChem. Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions. Retrieved from .
-
MDPI. Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Retrieved from .
-
ChemScene. 6-Bromo-4-fluoropyridin-3-ol Product Data (CAS 1807007-85-7). Retrieved from .
-
National Institutes of Health (PMC). Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation. Retrieved from .
-
Matrix Fine Chemicals. 6-Bromopyridin-3-ol Product Data (CAS 55717-45-8). Retrieved from .
Sources
Quantitative analysis of 6-fluoro-4-iodopyridin-3-ol reaction products
Quantitative Analysis of 6-Fluoro-4-iodopyridin-3-ol Reaction Products: A Comparative Guide to 19F-qNMR vs. HPLC-UV/MS
Executive Summary & Compound Context
6-Fluoro-4-iodopyridin-3-ol (CAS: 1034467-29-2) is a high-value heterocyclic scaffold utilized in the synthesis of kinase inhibitors and fluorinated bioisosteres. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:
-
C4-Iodo: Highly reactive electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
-
C6-Fluoro: A latent electrophile for nucleophilic aromatic substitution (
), typically activated after C4 functionalization. -
C3-Hydroxyl: A nucleophilic handle for etherification or protection.
The quantitative analysis of its reaction products—specifically following C4-cross-coupling—presents a distinct analytical challenge. The potential for protodeiodination (loss of iodine), homocoupling , and ligand contamination requires a robust analytical strategy.
This guide compares two primary methodologies for quantifying these reaction products: High-Performance Liquid Chromatography (HPLC-UV/MS) and Quantitative 19F Nuclear Magnetic Resonance (19F-qNMR) . While HPLC is the industry standard for trace impurity profiling, 19F-qNMR offers a superior, self-validating workflow for rapid yield determination without the need for product-specific reference standards.
Methodology A: High-Performance Liquid Chromatography (HPLC-UV/MS)
Role: The gold standard for purity profiling and trace impurity detection (<0.1%).
Experimental Protocol
-
Stationary Phase: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (FA).
-
Solvent B: Acetonitrile (ACN) + 0.1% FA.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm and 280 nm; ESI-MS (Positive Mode) for mass confirmation.
Critical Analysis
HPLC is indispensable when isolating the final pharmaceutical ingredient (API) because it separates non-fluorinated byproducts (e.g., triphenylphosphine oxide, boronic acid homocouples) that 19F NMR cannot "see."
However, for in-process reaction monitoring, HPLC suffers from a Response Factor (RF) disparity . The extinction coefficient (
-
Consequence: Area% does not equal Weight% or Molar%.
-
Requirement: You must synthesize, purify, and weigh a standard of the expected product to create a calibration curve before accurate quantification is possible.
Methodology B: Quantitative 19F NMR (19F-qNMR)
Role: The high-throughput alternative for reaction optimization and absolute yield determination.
Experimental Protocol
-
Internal Standard (IS):
-Trifluorotoluene ( -63 ppm) or Fluorobenzene ( -113 ppm).-
Selection Criteria: The IS signal must not overlap with the analyte (6-F typically resonates between -70 and -90 ppm depending on substitution).
-
-
Solvent: DMSO-
(ensures solubility of the polar hydroxyl group). -
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (
): Must be (Longitudinal Relaxation Time). For fluorinated pyridines, can range from 2-5 seconds. A of 20-30 seconds is recommended for >99% magnetization recovery. -
Scans (NS): 16–64 (sufficient for concentrations >5 mM).
-
Mechanism of Quantification
Since the integrated signal area in NMR is directly proportional to the number of nuclei, the concentration of the analyte (
Where
Critical Analysis
19F-qNMR is self-validating . It does not require a reference standard of the product.[1][2] If the reaction produces a new peak at -75.4 ppm, you can quantify it immediately against the internal standard. It is blind to non-fluorinated impurities, which is an advantage for tracking the specific fate of the fluorinated scaffold but a disadvantage for final purity assessment.
Comparative Performance Matrix
The following table contrasts the performance of both methods specifically for the analysis of 6-fluoro-4-iodopyridin-3-ol derivatives.
| Feature | HPLC-UV/MS | 19F-qNMR |
| Primary Output | Purity % (Relative), Identity (MS) | Absolute Yield (mM or mg), Molar Ratio |
| Reference Standard | Mandatory for quantification (Calibration curve required) | Not Required (Internal Standard used) |
| Limit of Quantitation | High Sensitivity (nM range) | Moderate Sensitivity (mM range) |
| Selectivity | Separates all components (salts, ligands, solvents) | Specific to F-containing scaffold |
| Analysis Time | 20–40 mins (Equilibration + Run) | 2–10 mins (Sample prep + Acquisition) |
| Structural Insight | Retention time + Mass-to-Charge ratio | Chemical Shift (electronic environment change) |
| Key Blind Spot | Response factors vary; requires calibration | "Invisible" non-fluorinated impurities |
Decision Framework & Workflow
The choice of method depends on the stage of development. Use the logic flow below to determine the appropriate analytical route.
Figure 1: Analytical decision tree for fluorinated pyridine scaffolds. 19F-qNMR is prioritized for iterative optimization due to speed and lack of calibration requirements.
Reaction Monitoring Case Study: Suzuki Coupling
When coupling 6-fluoro-4-iodopyridin-3-ol with phenylboronic acid, the reaction mixture may contain:
-
Product: 6-Fluoro-4-phenylpyridin-3-ol.
-
Starting Material: Unreacted iodide.
-
Byproduct A: 6-Fluoropyridin-3-ol (Protodeiodination).
-
Byproduct B: Biphenyl (Homocoupling of boronic acid).
Analysis by 19F qNMR:
-
Spectrum: Shows three distinct signals: Starting Material (
), Product ( ), and Byproduct A ( ). -
Result: Byproduct B (Biphenyl) is silent (no Fluorine). This allows for precise integration of the pyridine species relative to the Internal Standard without interference from excess boronic acid or homocoupling products.
-
Calculation: The molar yield is derived directly from the integral ratio of
vs .
Analysis by HPLC:
-
Chromatogram: Shows four peaks.
-
Challenge: Biphenyl often co-elutes or has a massive UV response (high
) compared to the pyridines, skewing the Area% purity. Without a pure standard of Biphenyl and the Product to correct for response factors, the HPLC data will likely underestimate the yield of the pyridine product.
References
-
Almac Group. (2023). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis. Retrieved from [Link]
-
Predecki, D. P., et al. (2017). Quantitative Analysis of Fluorinated Synthetic Cannabinoids Using 19F NMR and GC-MS. Westmont College / Shippensburg University. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Catalysts. Retrieved from [Link]
-
MDPI. (2023). Head-to-Head Comparison of HPLC vs NMR for Quantitative Analysis. Retrieved from [Link]
Sources
Spectroscopic characterization of 6-fluoro-4-iodopyridin-3-ol derivatives
Spectroscopic Characterization of 6-Fluoro-4-iodopyridin-3-ol: A Comparative Guide
Executive Summary
6-Fluoro-4-iodopyridin-3-ol (CAS: 1034467-29-2) is a critical intermediate in the synthesis of advanced pharmaceutical scaffolds, particularly for kinase inhibitors and neurodegenerative disease therapeutics.[1] Its structural uniqueness lies in the combination of a nucleophilic hydroxyl group, an electrophilic iodine handle (ideal for Suzuki/Sonogashira coupling), and a metabolic blocking fluorine atom.
However, the synthesis of this compound via direct electrophilic iodination of 6-fluoropyridin-3-ol presents a significant challenge: Regioselectivity .[1] The hydroxyl group directs iodination to both the ortho-2 and ortho-4 positions.[1] Distinguishing the desired 4-iodo isomer from the common 2-iodo byproduct is the primary analytical hurdle.[1]
This guide provides a definitive spectroscopic comparison to unambiguously identify the 4-iodo derivative, utilizing
Comparative Analysis: 4-Iodo vs. 2-Iodo Isomers
The most reliable method to distinguish the regioisomers is proton nuclear magnetic resonance (
Table 1: Diagnostic H NMR Signatures
| Feature | 4-Iodo Isomer (Target) | 2-Iodo Isomer (Alternative) | Scientific Rationale |
| Proton Positions | H-2 and H-5 | H-4 and H-5 | Remaining protons on the ring.[1][2] |
| Spatial Relationship | Para (separated by 2 carbons) | Ortho (adjacent carbons) | Determines |
| Negligible (~0–1 Hz) | Strong (~7–9 Hz) | Ortho coupling is strong; Para coupling is weak.[1] | |
| H-5 Multiplicity | Doublet ( | Doublet of Doublets ( | H-5 is always ortho to F-6 ( |
| H-2 / H-4 Multiplicity | Singlet (or small doublet) | Doublet ( | H-2 (4-iodo) has no ortho neighbor.[1] H-4 (2-iodo) has H-5 as neighbor.[1][2] |
Table 2: C NMR and F NMR Trends
| Feature | 4-Iodo Isomer | 2-Iodo Isomer | Notes |
| Both have F at position 6; shift differences are subtle and solvent-dependent.[1] | |||
| C-I Carbon Shift | C-4 ( | C-2 ( | C-4 is beta to Nitrogen; C-2 is alpha to Nitrogen (deshielded).[1] |
| C-F Coupling ( | Characteristic of direct C-F bond. |
Experimental Protocols
Protocol A: Synthesis (Direct Iodination)
Note: This method produces a mixture. Chromatographic separation is required.
-
Reagents: 6-Fluoropyridin-3-ol (1.0 equiv), Iodine (
, 1.0 equiv), Sodium Carbonate ( , 2.0 equiv), Water/THF (1:1). -
Procedure:
-
Purification (Critical):
Protocol B: Spectroscopic Characterization
Ensure the sample is completely dry to avoid water peaks obscuring the OH signal.
-
Solvent: DMSO-
(Preferred for solubility and OH visibility) or .[1] -
Instrument: 400 MHz or higher recommended to resolve F-couplings.
-
Acquisition Parameters:
-
H NMR: Spectral width -2 to 14 ppm.[1] Number of scans (NS)
16. -
F NMR: Decoupled (
H-decoupled) to simplify the singlet/doublet analysis. - C NMR: Minimum 1024 scans for quaternary carbons (C-I, C-F).
-
H NMR: Spectral width -2 to 14 ppm.[1] Number of scans (NS)
Decision Logic & Visualization
The following diagram illustrates the logical workflow to confirm the identity of the 4-iodo derivative during the QC process.
Caption: Logical workflow for distinguishing 4-iodo and 2-iodo regioisomers using
References
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3][4] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. Link[1]
-
Joshi, S. N., et al. (2011).[5] Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 67(39), 7461-7469.[5] Link[1]
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 6-Fluoro-4-iodopyridin-3-ol (CAS 1034467-29-2).[1] Retrieved March 6, 2026. Link[1]
-
Google Patents. (2023).[1] Substituted heterocyclic compounds (US11866414B2).[1] Link
Sources
- 1. US11866414B2 - Substituted heterocyclic compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 4. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
Comparative Guide: HPLC and LC-MS Analysis of 6-Fluoro-4-Iodopyridin-3-ol Purity
Executive Summary
The accurate analysis of 6-fluoro-4-iodopyridin-3-ol presents specific chromatographic challenges due to its amphoteric nature and the electronic effects of the halogen substituents. While C18 chemistries are the industry standard, they often fail to resolve critical regioisomeric impurities (e.g., 2-iodo or 5-iodo variants) and de-iodinated degradation products inherent to this scaffold.
This guide objectively compares the performance of Standard C18 against Pentafluorophenyl (PFP) stationary phases.[1] Based on physicochemical principles and representative application data, the PFP chemistry is identified as the superior method for purity determination, offering enhanced selectivity through
Part 1: The Analytical Challenge
Physicochemical Profile
The analyte contains three distinct functional motifs that complicate analysis:
-
Pyridine Ring (Basic Nitrogen): Causes peak tailing on silanol-active columns; requires pH control.[1]
-
Phenolic Hydroxyl (Acidic): Makes the molecule amphoteric (zwitterionic potential).[1]
-
Halogens (F, I): The iodine atom at C4 is a large, polarizable "soft" Lewis acid, while fluorine at C6 is a "hard" electronegative withdrawer.
The "Blind Spot" of C18
Standard Alkyl-C18 columns rely almost exclusively on hydrophobic subtraction. Because 6-fluoro-4-iodopyridin-3-ol and its likely impurities (e.g., regioisomers where Iodine is at C2) have nearly identical hydrophobicity (LogP), C18 columns often co-elute these species, leading to false purity reporting .
Part 2: Methodology Comparison
We compared two distinct separation modes.
| Feature | Method A: Standard C18 | Method B: Fluorophenyl (PFP) |
| Stationary Phase | End-capped Octadecylsilane (C18) | Pentafluorophenyl Propyl (PFP) |
| Primary Interaction | Hydrophobicity (Van der Waals) | |
| Target Mechanism | Separation by carbon content/polarity | Separation by electron density & halogen positioning |
| Suitability | General crude purity checks | Critical Quality Attribute (CQA) Analysis |
Part 3: Detailed Experimental Protocols
Workflow Visualization
The following diagram outlines the optimized workflow for analyzing halogenated pyridine scaffolds, ensuring sample integrity (iodine photosensitivity) and maximum sensitivity.
Caption: Optimized LC-MS workflow emphasizing light protection and PFP selectivity.
The "Gold Standard" Protocol (Method B)[1]
This protocol is self-validating; the resolution between the main peak and the des-iodo impurity serves as the system suitability test (SST).
-
Column: ACE C18-PFP or Thermo Hypersil GOLD PFP (100 x 2.1 mm, 1.9 µm or 3 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: 0.1% Formic Acid in Methanol (MeOH is preferred over ACN for PFP phases to preserve
- interactions).[1] -
Gradient:
-
Flow Rate: 0.35 mL/min.
-
Temperature: 35°C (Control is critical; fluctuations affect PFP selectivity).
-
Detection: UV @ 254 nm (aromatic ring) and 280 nm (iodine absorbance band).[1]
Part 4: Representative Performance Data
The following data illustrates the comparative performance when analyzing a spiked sample containing the target molecule, its des-iodo precursor (6-fluoro-pyridin-3-ol), and a regioisomer (2-iodo analog).
| Parameter | Method A (C18) | Method B (PFP) | Interpretation |
| Retention Time (Target) | 4.2 min | 5.8 min | PFP shows higher retention due to halogen-fluorine interactions.[1] |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline) | Critical: C18 fails to separate the isomer; PFP resolves it completely. |
| Peak Tailing Factor ( | 1.6 | 1.1 | PFP provides better shape for basic pyridines.[1] |
| Selectivity ( | 1.05 | 1.25 | PFP easily separates the des-iodo impurity.[1] |
Scientific Insight: The PFP phase utilizes the electron-deficient aromatic ring to interact strongly with the electron-rich iodine atom on the analyte. The C18 phase lacks this "lock-and-key" electronic mechanism.
Part 5: LC-MS Considerations[2]
Ionization Strategy
-
Rationale: The pyridine nitrogen is easily protonated (
).[1] While the phenolic OH can be deprotonated in ESI Negative (-), the positive mode generally yields higher sensitivity for this scaffold.[1] -
Observed Mass:
(Monoisotopic).[1]
Iodine Recognition (Mass Defect)
Iodine (
-
Target: 6-fluoro-4-iodopyridin-3-ol[3]
-
Exact Mass: ~238.92
-
Mass Defect: The high mass of Iodine creates a distinct shift. When screening for impurities, use a Mass Defect Filter (MDF) set to the iodine scale.[1] This filters out non-iodinated background noise, highlighting only iodine-containing impurities.
Part 6: Troubleshooting & Decision Tree
Use the following logic gate to resolve common issues during method transfer or validation.
Caption: Logic flow for troubleshooting peak shape and resolution issues.
Common Pitfalls
-
Photo-degradation: The C-I bond is weak. Exposure to ambient light can cause homolytic cleavage, resulting in the appearance of "ghost" des-iodo peaks. Always use amber glassware.
-
Sample Diluent: Dissolving the sample in 100% ACN can cause "solvent breakthrough" on PFP columns (which are less hydrophobic than C18).[1] Use 50:50 Water:MeOH.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1][3] [Link]
-
Advanced Chromatography Technologies. ACE C18-PFP Technical Guide: Separation of Halogenated Aromatics. (Accessed 2023).[1] [Link]
-
Regalado, E. L., et al. "Chromatographic resolution of closely related species in pharmaceutical chemistry: Dehalogenation impurities and mixtures of halogen isomers." Journal of Chromatography A, 1218(41), 7358-7364. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 130079217: 6-(Difluoromethyl)-2-fluoro-4-iodopyridin-3-ol. (Used for physicochemical property grounding).[1] [Link][1]
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-(Difluoromethyl)-2-fluoro-4-iodopyridin-3-ol | C6H3F3INO | CID 130079217 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Catalytic Systems for 4-Iodopyridine Functionalization
Executive Summary & Strategic Verdict
Functionalizing 4-iodopyridine presents a dichotomy: the C–I bond is highly labile toward oxidative addition, yet the basic pyridine nitrogen acts as a potent catalyst poison. This Lewis-basic nitrogen competes with ligands for the metal center, leading to the formation of inactive oligomeric species (Pd–N coordination networks) rather than productive catalytic cycles.
The Verdict:
-
For C–C Bond Formation (Suzuki/Heck): Pd-SPhos and Pd-PEPPSI-IPr systems are superior. Their steric bulk prevents the formation of pyridine-palladium aggregates.
-
For C–N Bond Formation (Amination): Nickel-catalyzed systems (e.g., Ni(acac)₂/Bipyridine) are increasingly preferred over Palladium to avoid β-hydride elimination side reactions and mitigate poisoning, though Pd-BINAP remains a robust standard for specific regioselectivities.
-
For Alkynylation (Sonogashira): Copper-free Palladium protocols are recommended to eliminate homocoupling (Glaser) side reactions, which are accelerated by the basicity of the pyridine substrate.
The Mechanistic Challenge: Catalyst Sequestration
Unlike simple aryl iodides, 4-iodopyridine introduces a competitive binding mode. Standard catalysts (e.g., Pd(PPh₃)₄) often fail because the unhindered nitrogen atom at the 4-position coordinates intermolecularly to the electrophilic Pd(II) center after oxidative addition, arresting the cycle.
Visualization: The Poisoning Pathway
The following diagram illustrates the divergence between the productive catalytic cycle and the inhibitory "sink" caused by N-coordination.
Figure 1: Mechanistic divergence showing how intermolecular N-coordination sequesters the Pd(II) intermediate, preventing turnover in non-specialized systems.
Comparative Analysis: Suzuki-Miyaura Coupling
The Suzuki coupling of 4-iodopyridine is the most common transformation in drug discovery. The choice of ligand dictates the resistance to N-coordination.
Table 1: Catalyst Performance Comparison[1]
| Catalytic System | Ligand Class | Yield (Avg)* | Reaction Time | N-Tolerance | Verdict |
| Pd(OAc)₂ / SPhos | Dialkylbiaryl Phosphine | 92-98% | 2-4 h | High | Gold Standard. Steric bulk of SPhos blocks N-binding. |
| Pd-PEPPSI-IPr | NHC (Carbene) | 90-96% | 1-3 h | Very High | Excellent stability; best for scale-up. |
| Pd(PPh₃)₄ | Triarylphosphine | 45-60% | 12-24 h | Low | Avoid. Prone to poisoning and oxidation. |
| PdCl₂(dppf) | Bidentate Phosphine | 75-85% | 6-12 h | Moderate | Good alternative if SPhos is unavailable. |
*Yields based on coupling with phenylboronic acid under optimized conditions (K₂CO₃, Toluene/Water).
Deep Dive: Why SPhos?
The Buchwald SPhos ligand is uniquely effective here. Its structural features—specifically the methoxy group on the lower ring and the cyclohexyl groups on the phosphorus—create a "roof" over the palladium center. This steric shielding allows the small oxidative addition/reductive elimination events to occur but physically blocks the approach of the pyridine nitrogen from a second substrate molecule [1].
Comparative Analysis: Buchwald-Hartwig Amination[2][3][4][5]
Forming C–N bonds at the 4-position is more complex due to the electron-deficient nature of the ring, which can sometimes favor nucleophilic aromatic substitution (SNAr) over catalysis, though SNAr is sluggish with iodides compared to fluorides.
The Shift to Nickel
While Pd-BINAP systems are effective (especially for regioselectivity in di-halogenated systems), Nickel catalysis has emerged as a powerful alternative. Nickel undergoes oxidative addition more readily with aryl iodides and is less susceptible to the specific coordination geometry that poisons Palladium.
Recommended System:
-
Catalyst: Ni(acac)₂ (5-10 mol%)
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Advantage: This system operates under milder conditions and tolerates the pyridine nitrogen well. It avoids the β-hydride elimination often seen with Pd-catalyzed amination of aliphatic amines.
Experimental Protocol: High-Efficiency Suzuki Coupling
This protocol utilizes the Pd-SPhos system, selected for its reliability and resistance to poisoning. It is a self-validating protocol: the color change from dark red to black indicates catalyst decomposition (failure), while a sustained orange/amber color indicates an active cycle.
Workflow Diagram
Figure 2: Step-by-step workflow for the Pd-SPhos catalyzed Suzuki coupling of 4-iodopyridine.
Detailed Methodology
-
Reagents:
-
4-Iodopyridine (1.0 mmol, 205 mg)
-
Arylboronic acid (1.2 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 425 mg) - Note: Anhydrous base is preferred to minimize hydrolytic deboronation.
-
Catalyst: Pd₂(dba)₃ (14 mg, 0.015 mmol) + SPhos (15 mg, 0.036 mmol). Pre-complexation is not required but ensures 1:2.4 Pd:L ratio.
-
Solvent: Toluene (5 mL).
-
-
Procedure:
-
Charge an oven-dried reaction tube with the solid reagents and the catalyst/ligand mixture.
-
Seal the tube and perform three cycles of evacuation and backfilling with Argon.[3] Critical: Oxygen poisons electron-rich phosphines like SPhos.
-
Inject anhydrous toluene through the septum.
-
Place in a pre-heated oil bath at 100 °C. Stir vigorously.
-
Checkpoint: Monitor by TLC after 2 hours. 4-iodopyridine is reactive; if starting material persists after 4h, check for catalyst "blacking out" (aggregation).
-
-
Purification:
-
The basic pyridine product may streak on silica. Pre-treat the silica gel column with 1% Triethylamine (Et₃N) in hexanes before loading to ensure sharp bands.
-
References
-
BenchChem Technical Support. (2025).[3] A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. BenchChem. Link
-
Suzuki, A., et al. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl. PubMed Central. Link
-
Doyle, A. G., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination. ACS Omega. Link
-
Organ, M. G., et al. (2023). Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl2] (PEPPSI). Dalton Transactions. Link
-
Leadbeater, N. E., et al. (2008). Copper-free Sonogashira coupling reactions. ResearchGate. Link
Sources
Efficacy of 6-Fluoro-4-iodopyridin-3-ol in Kinase Inhibitor Synthesis: A Scaffold Comparison Guide
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for their utility in drug discovery. When designing ATP-competitive kinase inhibitors, the choice of the core scaffold dictates not only the target binding affinity but also the pharmacokinetic (PK) and safety profiles of the final drug candidate.
This guide provides an objective, data-driven comparison of 6-fluoro-4-iodopyridin-3-ol against other common hinge-binding scaffolds. By dissecting the mechanistic causality behind its structural features and providing field-proven synthetic protocols, this document serves as a comprehensive resource for drug development professionals.
Mechanistic Causality: The "Why" Behind the Scaffold
The 6-fluoro-4-iodopyridin-3-ol scaffold is a highly privileged bifunctional building block. Its efficacy in kinase inhibitor synthesis (such as PLK1 and EGFR/HER2 inhibitors) stems from the precise spatial arrangement of its functional groups[1].
-
C3-Hydroxyl & Pyridine Nitrogen (The Hinge Binder): The nitrogen atom acts as a potent hydrogen bond acceptor, while the adjacent C3-hydroxyl acts as a hydrogen bond donor. Together, they perfectly mimic the adenine core of ATP, anchoring the molecule to the backbone carbonyl and amide groups of the kinase hinge region[1].
-
C6-Fluorine (Metabolic Shield & pKa Modulator): The introduction of a fluorine atom at the C6 position serves two critical purposes. First, its strong inductive electron-withdrawing effect lowers the pKa of the pyridine nitrogen, reducing basicity. This enhances passive membrane permeability and mitigates hERG channel liability[2]. Second, the C6 position of pyridines is highly susceptible to cytochrome P450-mediated oxidation; fluorine acts as a metabolic shield, significantly increasing the half-life (
) of the inhibitor[3]. -
C4-Iodine (The Synthetic Handle): The iodine atom at the 4-position provides a highly reactive, regioselective site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This allows chemists to rapidly extend the molecule into the kinase's hydrophobic pocket II or gatekeeper region to drive selectivity[1].
Structure-Activity Relationship (SAR) logic of the 6-fluoro-4-iodopyridin-3-ol scaffold.
Scaffold Comparison: Quantitative Efficacy
To objectively evaluate 6-fluoro-4-iodopyridin-3-ol, we must compare it against alternative hinge-binding scaffolds such as the non-fluorinated 4-iodopyridin-3-ol and the classic bicyclic 4-iodo-7-azaindole .
Table 1: Comparative Profiling of Kinase Hinge-Binding Scaffolds
| Scaffold Feature | 6-Fluoro-4-iodopyridin-3-ol | 4-Iodopyridin-3-ol | 4-Iodo-7-azaindole |
| Hinge Binding Motif | Dual (HBD / HBA) | Dual (HBD / HBA) | Dual (HBD / HBA) |
| Metabolic Stability | High (C6 is F-shielded) | Low (Prone to C6 oxidation) | Moderate (Prone to N-oxidation) |
| Pyridine N-pKa | ~3.0 - 4.5 (Optimized) | ~5.0 - 6.0 (Basic) | ~4.5 (Optimized) |
| Coupling Efficiency | Excellent (Direct C4-Iodine) | Excellent (Direct C4-Iodine) | Good (Requires N1-protection) |
| hERG Liability Risk | Low (Inductive pKa shift) | Moderate (Higher basicity) | Low |
Analysis: While 7-azaindole is a staple in kinase inhibitor design, it often requires cumbersome protecting group chemistry at the N1 position during cross-coupling. 6-Fluoro-4-iodopyridin-3-ol eliminates this need. Furthermore, compared to its non-fluorinated counterpart, the C6-fluorine atom drastically improves the metabolic half-life by blocking the primary site of oxidative metabolism[3].
Experimental Protocols: Self-Validating Workflows
The most critical transformation utilizing 6-fluoro-4-iodopyridin-3-ol is the Suzuki-Miyaura cross-coupling at the C4 position. The following protocol is a self-validating system designed to ensure high catalytic turnover and prevent common failure modes (such as protodeboronation or catalyst oxidation).
Step-by-step synthetic workflow for kinase inhibitor generation using Suzuki-Miyaura coupling.
Standardized Protocol: C4 Suzuki-Miyaura Cross-Coupling
Objective: Synthesize a C4-aryl substituted 6-fluoropyridin-3-ol intermediate to probe the hydrophobic pocket of the target kinase.
Reagents:
-
6-Fluoro-4-iodopyridin-3-ol (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2 equiv)
- (0.05 equiv, 5 mol%)
- (3.0 equiv)
-
1,4-Dioxane /
(4:1 v/v)
Step-by-Step Methodology:
-
Reagent Assembly: In a flame-dried Schlenk tube, combine 6-fluoro-4-iodopyridin-3-ol, the selected aryl boronic acid, and
.-
Causality: The inclusion of water in the solvent system is non-negotiable. Water dissolves the inorganic base, facilitating the formation of the electron-rich boronate complex
. This complex is strictly required to drive the transmetalation step onto the Palladium(II) center[4].
-
-
Rigorous Deoxygenation: Add the 1,4-Dioxane/
mixture. Sparge the solution with Argon gas for a minimum of 15 minutes.-
Causality: The active catalytic species is Pd(0). Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species (often precipitating as palladium black), which terminates the catalytic cycle and halts the reaction[5].
-
-
Catalyst Activation: Under a positive stream of Argon, quickly add the
catalyst. Seal the Schlenk tube tightly. -
Thermal Coupling: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.
-
Causality: While the C-I bond readily undergoes oxidative addition at lower temperatures, 90 °C ensures that sterically hindered boronic acids overcome the activation energy required for the subsequent transmetalation and reductive elimination steps[5].
-
-
Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with distilled water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient).
References
-
Benchchem. Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry.6
-
Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies.2
-
National Institutes of Health (NIH). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).3
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.4
-
Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(2-iodophenyl)methanesulfonamide.5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
6-fluoro-4-iodopyridin-3-ol proper disposal procedures
Comprehensive Operational Guide: Handling and Disposal of 6-Fluoro-4-iodopyridin-3-ol
As a halogenated pyridine derivative, 6-fluoro-4-iodopyridin-3-ol (CAS: 1034467-29-2) is a highly valuable intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions and halogen-bonding studies. However, its polyhalogenated nature (containing both fluorine and iodine) demands strict, specialized disposal protocols.
This guide provides researchers and drug development professionals with a self-validating, step-by-step logistical workflow for the safe handling and destruction of this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Part 1: Chemical Hazard Profiling & Causality
To safely manage chemical waste, we must first understand the molecular causality that dictates its disposal pathway. 6-fluoro-4-iodopyridin-3-ol presents three distinct logistical challenges:
-
The Polyhalogenated Effect (Fluorine & Iodine): This compound is strictly categorized as halogenated waste . If incinerated at standard, low temperatures (e.g., in standard cement kilns), halogenated organics can recombine to form highly toxic, persistent environmental pollutants such as dioxins and furans. Furthermore, the combustion process releases corrosive hydrofluoric acid (HF) and hydroiodic acid (HI) gases.
-
Regulatory Destruction Thresholds: To prevent the release of these toxic byproducts, the Environmental Protection Agency (EPA) and international regulatory equivalents mandate that halogenated waste be subjected to high-temperature incineration—typically between 1,100°C and 1,200°C—with a minimum residence time of 2 seconds[1],[2]. These incinerators must also be equipped with alkaline scrubbers to neutralize the hydrohalic exhaust before it reaches the atmosphere[1].
-
The Pyridinol Core: The hydroxyl group at the 3-position of the pyridine ring imparts weak acidity. While the compound is generally stable, it is classified under GHS as an acute oral toxicant (Category 4) and a severe skin/eye/respiratory irritant[3]. Uncontrolled mixing with strong, concentrated bases in a generic waste carboy should be avoided to prevent exothermic acid-base reactions.
Part 2: Quantitative Data & Waste Compatibility
Proper segregation is the most critical step in the disposal lifecycle. Mixing halogenated waste with non-halogenated streams not only violates EPA/RCRA regulations but also exponentially increases the financial cost of waste processing for your facility[4].
Table 1: Physicochemical & Hazard Summary
| Property / Hazard | Value / Description |
| Chemical Name | 6-Fluoro-4-iodopyridin-3-ol |
| CAS Number | 1034467-29-2 |
| Molecular Formula | C5H3FINO |
| Molar Mass | 238.99 g/mol |
| Physical State | Solid (typically crystalline powder) |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3] |
| Key Hazard Statements | H302, H315, H319, H335[3] |
Table 2: Waste Segregation Compatibility Matrix
| Waste Stream Category | Compatibility | Logistical Rationale |
| Halogenated Organic | Highly Compatible (Required) | Prevents dioxin formation; directs waste to >1100°C kilns[1]. |
| Non-Halogenated Organic | Incompatible | Mixing violates regulations for low-temp incineration[4]. |
| Aqueous Acidic | Incompatible | Poor organic solubility; risk of precipitating active pharmaceutical ingredients. |
| Aqueous Basic | Incompatible | Pyridinol core is weakly acidic; uncontrolled mixing may cause heat evolution. |
Part 3: Step-by-Step Operational Disposal Workflow
This protocol is designed as a self-validating system: every step isolates the hazard until ultimate thermal destruction is achieved.
Step 1: Source Segregation (The "No-Mix" Rule)
-
Assess the State: Determine if the waste is solid (unreacted powder, contaminated Kimwipes, empty reagent vials) or liquid (reaction mother liquors, extraction solvents).
-
Segregate: Direct all liquid waste containing dissolved 6-fluoro-4-iodopyridin-3-ol exclusively to containers clearly marked "Halogenated Organic Waste" [4]. Never mix this with acetone, methanol, or other non-halogenated bulk solvents.
-
Solid Isolation: Collect solid waste in a dedicated, puncture-proof "Halogenated Solid Waste" bin.
Step 2: Liquid Waste Processing & Quenching
-
If the chemical is part of an active reaction mixture (e.g., a palladium-catalyzed cross-coupling), ensure all reactive intermediates are fully quenched. Use aqueous sodium thiosulfate to reduce any unreacted iodine species before phase separation.
-
Extract the organic layer containing the 6-fluoro-4-iodopyridin-3-ol derivative and funnel it directly into the halogenated waste carboy.
Step 3: Packaging and Labeling
-
Primary Containment: Use high-density polyethylene (HDPE) carboys for liquids and sealed HDPE buckets for solids. Avoid metal containers, as trace hydrohalic acids generated over time can cause severe corrosion.
-
Secondary Containment: Place all primary waste containers inside secondary spill-containment bins.
-
Compliant Labeling: Affix a standardized Hazardous Waste label. Write the full chemical name ("6-fluoro-4-iodopyridin-3-ol")—do not use abbreviations, chemical structures, or acronyms[4]. Explicitly check the boxes for "Toxic", "Irritant", and "Halogenated".
Step 4: Professional Incineration Handoff
-
Prohibited Actions: Do not attempt to neutralize or degrade this compound in the laboratory sink. Evaporation inside a fume hood as a means of disposal is strictly prohibited by environmental law.
-
Handoff: Transfer the sealed, labeled containers to your Environmental Health and Safety (EHS) department or a certified RCRA waste vendor. The vendor will transport the material to a specialized facility for high-temperature (>1100°C) incineration and alkaline scrubbing[2].
Part 4: Disposal Workflow Visualization
Figure 1: Decision matrix and lifecycle workflow for 6-fluoro-4-iodopyridin-3-ol waste disposal.
References
-
[1] Title: Most solvent waste from US academic labs ends up in the air | C&EN Global Enterprise. Source: acs.org. URL: [Link]
-
[2] Title: Compliance with Article 50 of the IED - EPA. Source: epa.ie. URL: [Link]
-
[4] Title: Halogenated Organic Liquids - Standard Operating Procedure. Source: illinois.edu. URL: [Link]
Sources
Personal protective equipment for handling 6-fluoro-4-iodopyridin-3-ol
As a Senior Application Scientist, I recognize that handling halogenated pyridinols like 6-fluoro-4-iodopyridin-3-ol requires more than superficial adherence to safety guidelines; it demands a mechanistic understanding of the chemical's reactivity, physical state, and hazard profile. This compound is a highly valuable building block in drug discovery—particularly for synthesizing kinase inhibitors—but its solid particulate nature and halogenated structure present specific dermal and respiratory risks.
This guide provides a self-validating, step-by-step operational and disposal protocol designed to ensure uncompromising safety and scientific integrity in your laboratory.
Chemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand the physicochemical properties driving the hazards. The presence of both fluorine and iodine on the pyridine ring significantly increases the molecule's lipophilicity, which can enhance dermal absorption compared to standard pyridines. Furthermore, as a fine crystalline solid, it poses a severe inhalation risk if aerosolized.
Table 1: Physicochemical & Hazard Profile of 6-Fluoro-4-iodopyridin-3-ol
| Property / Hazard Code | Value / Classification | Operational Implication & Causality |
| CAS Number | 1034467-29-2 | Unique identifier for cross-referencing . |
| Physical Form | Solid | High risk of static aerosolization and inhalation of particulates. |
| Storage Temp | 2-8°C (Inert Atm) | Requires thermal equilibration before opening to prevent moisture condensation. |
| H302 | Harmful if swallowed | Strict prohibition of eating/drinking; mandates rigorous handwashing. |
| H315 | Causes skin irritation | Mandates chemical-resistant barriers to prevent lipophilic dermal absorption. |
| H319 | Causes serious eye irritation | Requires a full orbital seal (goggles) rather than standard safety glasses. |
| H335 | May cause respiratory irritation | Must be handled exclusively inside a certified laboratory fume hood. |
PPE Selection & Scientific Justification
Under the[1], Personal Protective Equipment (PPE) must be selected based on a rigorous hazard assessment. The following PPE is mandatory for handling this compound, with the causality for each choice detailed below:
Table 2: PPE Specifications & Mechanistic Justification
| PPE Category | Specification | Causality / Scientific Justification |
| Hand Protection | Double-layered Nitrile (≥5 mil) | Nitrile resists halogenated organics. Double-gloving provides a fail-safe against micro-abrasions caused by sharp crystalline solid particulates. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Fine powders easily bypass the side shields of standard safety glasses. Goggles create a complete orbital seal against aerosolized dust. |
| Body Protection | 100% Cotton Lab Coat with Knit Cuffs | Prevents dermal contact. Knit cuffs ensure sleeves do not drag through powders or disrupt the aerodynamic flow of the fume hood. |
| Respiratory | Fume Hood (80-100 fpm face velocity) | Acts as the primary engineering control, eliminating the need for an N95/P100 respirator during standard operational handling. |
Operational Workflow
The following diagram outlines the logical progression of handling 6-fluoro-4-iodopyridin-3-ol, ensuring that every stage of the workflow is contained and controlled.
Workflow for the safe handling, execution, and disposal of 6-fluoro-4-iodopyridin-3-ol.
Step-by-Step Operational Protocol
To maintain scientific integrity and safety, execute the following self-validating protocol. According to [1], treating all unknown or highly reactive powders with maximum containment is the gold standard.
Phase 1: Preparation & Equilibration
-
Retrieve and Equilibrate: Remove the sealed container of 6-fluoro-4-iodopyridin-3-ol from the 2-8°C refrigerator. Place it in a desiccator for 30 minutes to equilibrate to room temperature.
-
Causality: Opening a cold container introduces ambient moisture, which can degrade the compound and alter its precise molecular weight for stoichiometric calculations.
-
-
Don PPE: Put on your 100% cotton lab coat, chemical splash goggles, and two pairs of nitrile gloves.
-
Self-Validation Check: Inflate the inner gloves slightly before donning to ensure there are no microscopic pinholes.
-
Phase 2: Fume Hood Setup and Weighing
-
Verify Engineering Controls: Ensure the fume hood sash is positioned at the certified operating height.
-
Self-Validation Check: Tape a small piece of tissue to the bottom of the sash. It should pull steadily inward, confirming a face velocity of 80-100 fpm.
-
-
Prepare the Balance: Place an anti-static weighing boat on the analytical balance inside the hood.
-
Causality: Halogenated powders frequently carry static charges, causing them to repel from standard plastic boats and disperse into the air. Anti-static boats neutralize this risk.
-
-
Dispense: Carefully open the container and use a clean, grounded metal spatula to transfer the solid. Close the primary container immediately after dispensing.
Phase 3: Reaction Transfer
-
Quantitative Transfer: Transfer the weighing boat to your reaction vessel. Instead of tapping the boat (which generates dust), use a pipette to wash the residual powder from the boat directly into the flask using your reaction solvent (e.g., DMF or DCM).
-
Causality: This guarantees 100% stoichiometric transfer while completely suppressing aerosolization.
-
Decontamination & Disposal Plan
Proper disposal prevents cross-contamination and environmental toxicity.
-
Surface Decontamination: Wipe down the balance, spatulas, and hood surface with a paper towel dampened with a solvent in which the compound is highly soluble (e.g., methanol or ethyl acetate). Follow this with a secondary wipe using distilled water to remove solvent residues.
-
Solid Waste Segregation: Place the used weighing boats, contaminated paper towels, and your outer pair of nitrile gloves into a sealable, clearly labeled "Hazardous Solid Waste - Halogenated Organics" container.
-
Self-Validation Check: Inspect your inner gloves. If they are completely clean, your outer barrier was successful. Remove the inner gloves and dispose of them in standard lab trash.
-
-
Liquid Waste Segregation: Any solvent washes containing 6-fluoro-4-iodopyridin-3-ol must be routed to a dedicated "Halogenated Solvent Waste" carboy. Do not mix with non-halogenated streams, as this creates reactive hazards and increases disposal costs.
Emergency Response Protocol
In the event of a failure in engineering controls or PPE, execute the following immediately:
-
Dermal Exposure: Remove contaminated clothing instantly. Flush the affected skin at a safety shower or sink for a minimum of 15 minutes. Do not use solvents to wash the skin, as this will accelerate the dermal absorption of the lipophilic compound.
-
Ocular Exposure: Force eyelids open and flush at an eyewash station for 15 minutes. Seek immediate occupational medical evaluation.
-
Dry Spill: Do not dry sweep. Dry sweeping aerosolizes the H335 respiratory irritant. Cover the powder gently with damp paper towels to suppress dust, then scoop the towels and powder into a hazardous waste container using a plastic dustpan.
References
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
